ZSH-512
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H21N3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
ethyl 4-amino-2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-19(24)14-12-22-17(23-18(14)21)8-6-13-5-7-16-15(11-13)20(2,3)9-10-27(16)25/h5,7,11-12H,4,9-10H2,1-3H3,(H2,21,22,23) |
InChI-Schlüssel |
BKXJCEHGHSROSI-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ZSH-512: A Technical Guide to its Therapeutic Potential in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced colorectal cancer (CRC) presents a significant therapeutic challenge, largely attributed to the presence of cancer stem cells (CSCs) that drive tumor recurrence, metastasis, and drug resistance.[1] ZSH-512, a novel synthetic retinoid, has emerged as a promising therapeutic candidate that selectively targets and inhibits colorectal cancer stem cells.[1][2] This technical guide provides an in-depth overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols. This compound exerts its anti-cancer effects through a novel mechanism involving the epigenetic reprogramming of CSCs. It selectively targets the retinoic acid receptor γ (RARγ), modulating the RARγ-KDM3A axis to suppress a broad range of stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[1][3] Preclinical studies have demonstrated the high efficacy of this compound in inhibiting CSC-mediated tumor formation and liver metastasis in various in vitro and in vivo models, without notable toxicity. Furthermore, the expression level of KDM3A has been identified as a potential predictive biomarker for this compound efficacy.
Mechanism of Action: Epigenetic Reprogramming via the RARγ-KDM3A Axis
This compound's primary mechanism of action is the targeted inhibition of RARγ. This interaction leads to the downstream suppression of the histone demethylase KDM3A. KDM3A is a key regulator of stemness pathways, and its reduction by this compound leads to significant epigenetic changes within cancer stem cells.
The proposed signaling pathway is as follows:
Mechanistically, this compound treatment reduces the binding of RARγ to the KDM3A promoter region, leading to decreased KDM3A expression. This reduction in KDM3A, a histone demethylase for H3K9me1/2, results in increased enrichment of the repressive H3K9me2 mark. The subsequent chromatin closure at specific gene loci suppresses the expression of key stemness-related genes, thereby inhibiting the Wnt, Hippo, and Hedgehog signaling pathways. This comprehensive suppression of stemness pathways ultimately leads to the inhibition of CSC proliferation, migration, and tumor-forming abilities.
Preclinical Efficacy: In Vitro and In Vivo Data
In Vitro Studies
This compound has demonstrated potent and selective inhibitory effects on colorectal cancer tumor-repopulating cells (TRCs), a model for CSCs, and patient-derived organoids (PDOs).
| Cell Line / Model | Metric | This compound | Control/Comparator | Reference |
| HCT116-TRCs | IC50 | 1.0 µM | 4.6 µM (HCT116 parental) | |
| HT29-TRCs | IC50 | 3.0 µM | 10.4 µM (HT29 parental) | |
| CRC PDOs | Inhibition Rate (10 µM) | 99.76% - 99.81% | - | |
| CRC PDOs (5 µM this compound) | Growth Suppression | Superior to 10 µM ATRA, WYC-209, CPT-11, and 5-FU | ATRA, WYC-209, CPT-11, 5-FU (all at 10 µM) |
Table 1: In Vitro Efficacy of this compound.
In addition to its cytotoxic effects, this compound was also shown to decrease the expression of key stemness markers, including CD133, NANOG, SOX2, and EPCAM, in a concentration-dependent manner.
In Vivo Studies
The anti-tumor efficacy of this compound has been confirmed in multiple mouse models of colorectal cancer.
| Model | Treatment | Outcome | Reference |
| HCT116-TRC Subcutaneous Xenograft | 5 mg/kg this compound (i.p. every 2 days for 12 days) | Significant tumor growth inhibition | |
| Intrasplenic MC38-TRC Liver Metastasis Model | Not specified | Marked inhibition of liver metastasis | |
| CRC Patient-Derived Xenografts (PDX) - KDM3Ahigh | Not specified | Efficiently inhibited tumorigenesis | |
| CRC Patient-Derived Xenografts (PDX) - KDM3Alow | Not specified | Modest therapeutic effects |
Table 2: In Vivo Efficacy of this compound.
Importantly, in vivo studies indicated that this compound was well-tolerated, with no significant changes in body weight or organ structure observed in treated mice.
Experimental Protocols
The following are summaries of key experimental protocols used to evaluate the therapeutic potential of this compound.
Cell Viability and IC50 Determination
Tumor-repopulating cells (TRCs) were cultured in 3D fibrin gels. Following cell seeding, various concentrations of this compound were added to the culture medium. After a 48-hour incubation period, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance at 450 nm was measured to determine the amount of formazan (B1609692) dye produced, which is proportional to the number of living cells. IC50 values were then calculated from the dose-response curves.
In Vivo Xenograft Model
HCT116-TRCs were injected subcutaneously into the flanks of BALB/c nude mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 5 mg/kg every two days for a total of 12 days. Tumor volume and mouse body weight were monitored throughout the study. At the end of the treatment period, mice were euthanized, and tumors were excised for further analysis.
ATAC-seq and RNA-seq Analysis
An integrated approach combining Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) and RNA sequencing (RNA-seq) was employed to elucidate the molecular mechanisms of this compound. HCT116-TRCs were treated with this compound at concentrations of 1 µM and 5 µM.
For ATAC-seq , the protocol involved isolating nuclei from treated and untreated cells, followed by transposase-mediated tagmentation of accessible chromatin regions. The resulting DNA fragments were then amplified and subjected to high-throughput sequencing to identify changes in chromatin accessibility.
For RNA-seq , total RNA was extracted from the cells, and libraries were prepared for sequencing to identify differentially expressed genes upon this compound treatment.
The integration of these two datasets allowed for the identification of genes with altered expression that also exhibited changes in chromatin accessibility, ultimately pointing to KDM3A as a key effector of this compound's action.
Future Directions and Conclusion
References
Whitepaper: ZSH-512, a Novel Retinoid Agent for Targeted Epigenetic Reprogramming of Colorectal Cancer Stem Cells
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced colorectal cancer (CRC) presents a significant therapeutic challenge, largely attributed to the presence of cancer stem cells (CSCs) that drive tumor recurrence, metastasis, and drug resistance.[1][2] Epigenetic dysregulation is a cornerstone of CSC maintenance and represents a critical vulnerability.[3][4][5] This document details the preclinical data for ZSH-512, a novel synthetic retinoid designed to specifically target and induce epigenetic reprogramming in CRC-CSCs. This compound acts by modulating the Retinoic Acid Receptor γ (RARγ)-KDM3A axis, leading to broad suppression of critical stemness pathways.[1][2] Data presented herein demonstrate this compound's potent in vitro and in vivo efficacy, establishing it as a promising therapeutic candidate for advanced CRC.
Introduction: The Challenge of Cancer Stem Cells in CRC
Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, which are fundamental drivers of tumor growth, heterogeneity, and therapeutic resistance.[3][4][6] In colorectal cancer, CSCs are strongly implicated in disease progression and poor patient outcomes.[1][2] A growing body of evidence suggests that the CSC state is not rigidly fixed but is maintained by a plastic and reversible epigenetic landscape.[5][7] Key epigenetic regulators, including histone demethylases, are often dysregulated in CSCs, making them attractive targets for therapeutic intervention.
This compound is a novel, orally bioavailable synthetic retinoid that was identified through a high-throughput screen for compounds capable of inhibiting CSC-mediated tumorigenesis.[1] It selectively targets RARγ to modulate the expression of the histone demethylase KDM3A, a critical factor in maintaining stemness in CRC.[1][2] This whitepaper provides a comprehensive overview of the mechanism, efficacy, and associated methodologies for this compound.
Core Mechanism: RARγ-KDM3A Axis Modulation
This compound exerts its anti-CSC effects through a distinct epigenetic mechanism. By selectively targeting RARγ, this compound initiates a signaling cascade that leads to the transcriptional repression of KDM3A, a key histone demethylase responsible for removing the repressive H3K9me2 mark.[2] The resulting decrease in KDM3A protein levels leads to an accumulation of H3K9me2 at the promoter regions of critical stemness-associated genes. This epigenetic modification represses their expression, effectively shutting down multiple pro-tumorigenic signaling pathways simultaneously, including Wnt, Hippo, and Hedgehog.[1] This action forces the CSCs out of their self-renewing state and towards differentiation, thereby reducing their malignant potential.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epigenetic regulation of reprogramming and pluripotency: insights from histone modifications and their implications for cancer stem cell therapies [frontiersin.org]
- 4. Epigenetic alterations involved in cancer stem cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetics and Cancer Stem Cells: Unleashing, Hijacking, and Restricting Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancer -related Epigenome Changes Associated with Reprogramming to Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the RARγ-KDM3A Axis with ZSH-512
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigation into the Retinoic Acid Receptor Gamma (RARγ)-Lysine Demethylase 3A (KDM3A) signaling axis and the utility of the novel synthetic retinoid, ZSH-512, as a potent and selective inhibitor. This document details the mechanism of action of this compound in modulating the RARγ-KDM3A pathway, offering a promising therapeutic strategy, particularly in the context of colorectal cancer (CRC) stem cells. We present key quantitative data, detailed experimental protocols for the crucial assays used to elucidate this pathway, and visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding and replication of these pivotal studies.
Introduction: The RARγ-KDM3A Axis in Cancer
Retinoic acid receptors (RARs) are nuclear receptors that play a critical role in cell growth, differentiation, and apoptosis.[1] The RARγ isoform, in particular, has been implicated in the maintenance of cancer stem cells (CSCs), which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and drug resistance.[2][3]
KDM3A, a histone H3 lysine (B10760008) 9 dimethyl (H3K9me2) demethylase, is a key epigenetic regulator that promotes gene expression.[4][5] Elevated levels of KDM3A are associated with poor prognosis in various cancers, including colorectal cancer, and it plays a crucial role in maintaining stemness-related signaling pathways.
The RARγ-KDM3A axis represents a critical signaling pathway in cancer progression. Mechanistically, RARγ can bind to the promoter region of the KDM3A gene, thereby regulating its transcription. This regulation is pivotal in maintaining the expression of genes associated with cancer stemness.
This compound: A Novel RARγ Antagonist
This compound is a novel, synthetic retinoid designed to selectively target RARγ. It exhibits a high binding affinity for the RARγ ligand-binding domain, leading to the inhibition of its transcriptional activity. Unlike other retinoids, this compound has been shown to specifically downregulate the expression of KDM3A, presenting a unique mechanism of action.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Method | Reference |
| This compound Binding Affinity to RARγ (kcal/mol) | -10.614 | Molecular Docking | |
| WYC-209 Binding Affinity to RARγ (kcal/mol) | -10.058 | Molecular Docking |
| Compound | Dosage | Administration Route | Animal Model | Effect | Reference |
| This compound | 5 mg/kg | Intraperitoneal | BALB/c nude mice with HCT116-TRC xenografts | Significant reduction in tumor volume and weight | |
| WYC-209 | 5 mg/kg | Intraperitoneal | BALB/c nude mice with HCT116-TRC xenografts | Less effective than this compound in reducing tumor volume and weight | |
| 5-FU | 25 mg/kg | Intraperitoneal | BALB/c nude mice with HCT116-TRC xenografts | Less effective than this compound in reducing tumor volume and weight | |
| ATRA | 25 mg/kg | Intraperitoneal | CRC-PDX models | Modest therapeutic effects |
Signaling Pathway and Experimental Workflow Diagrams
The RARγ-KDM3A Signaling Pathway
Caption: The RARγ-KDM3A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating the RARγ-KDM3A Axis
Caption: Experimental workflow for studying the effects of this compound on the RARγ-KDM3A axis.
Detailed Experimental Protocols
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for the analysis of KDM3A and RARγ mRNA expression levels.
1. RNA Isolation:
-
Harvest colorectal cancer cells (e.g., HCT116) treated with this compound or vehicle control.
-
Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
The reaction mixture should include reverse transcriptase, dNTPs, and random primers.
-
Incubate the reaction according to the manufacturer's protocol.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (KDM3A, RARγ) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to ensure product specificity.
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Western Blot Analysis
This protocol is for the detection of KDM3A, RARγ, and H3K9me2 protein levels.
1. Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA protein assay.
2. SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KDM3A, RARγ, H3K9me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify band intensities using densitometry software.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the binding of RARγ to the KDM3A promoter.
1. Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in this compound-treated and control cells with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody against RARγ or a negative control IgG.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
3. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
5. Analysis:
-
Quantify the amount of precipitated KDM3A promoter DNA by qPCR using primers specific to the putative RARγ binding site.
Co-Immunoprecipitation (Co-IP) Assay
This protocol is for investigating the interaction between RARγ and KDM3A.
1. Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the lysate with an antibody against RARγ (or KDM3A) or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the immune complexes.
3. Washing and Elution:
-
Wash the beads three to five times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against KDM3A (or RARγ) to detect the co-precipitated protein.
Conclusion
The investigation of the RARγ-KDM3A axis using the specific inhibitor this compound has provided significant insights into a novel therapeutic target for cancers driven by cancer stem cells. The methodologies outlined in this guide offer a robust framework for researchers to further explore this signaling pathway and evaluate the efficacy of this compound and other potential inhibitors. The provided quantitative data and visual diagrams serve as a valuable resource for the scientific community, fostering continued research and development in this promising area of oncology.
References
- 1. A workflow for simplified analysis of ATAC-cap-seq data in R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Profile of ZSH-512: A Novel Cancer Stem Cell-Targeted Retinoid
This technical guide provides an in-depth overview of the solubility, druggability, and preclinical efficacy of ZSH-512, a novel synthetic retinoid. This compound has demonstrated significant potential as a therapeutic agent targeting cancer stem cells (CSCs), particularly in the context of colorectal cancer (CRC). This document is intended for researchers, scientists, and professionals in the field of drug development.
Solubility and Druggability Profile
This compound was developed as a structural analogue of WYC-209 with modifications aimed at improving its physicochemical and pharmacological properties. The compound exhibits enhanced solubility and a more favorable druggability profile compared to its predecessor, which are critical for successful clinical translation.[1]
Table 1: Comparative Druggability and Efficacy of this compound
| Compound | Target Receptor | Key Advantages of this compound |
| This compound | Retinoic Acid Receptor γ (RARγ) | Enhanced solubility and druggability.[1] |
| Superior binding affinity to RARγ.[1] | ||
| Increased potency in selectively inhibiting CSCs.[1] | ||
| WYC-209 | Retinoic Acid Receptor α (RARα) | Serves as a comparator compound with a different primary target and mechanism.[1] |
| ATRA | Non-selective RAR agonist | Standard retinoid compound for comparison. |
| 5-FU | Conventional Chemotherapy | Standard-of-care chemotherapy for CRC. |
| CPT-11 | Conventional Chemotherapy | Another standard-of-care chemotherapy for CRC. |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through a novel epigenetic reprogramming mechanism. It selectively binds to Retinoic Acid Receptor γ (RARγ), which in turn modulates the expression of the histone demethylase KDM3A. This action leads to a broad suppression of multiple stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog, thereby inhibiting the proliferation and tumor-forming abilities of colorectal cancer stem cells.
Preclinical Efficacy
The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models, consistently demonstrating superior performance over existing retinoid analogues and conventional chemotherapies.
3.1. In Vitro Efficacy
In studies utilizing patient-derived organoids (PDOs), this compound has shown potent cytotoxic effects.
Table 2: In Vitro Efficacy of this compound in Patient-Derived Organoids (PDOs)
| Compound | Concentration | Growth Inhibition Rate (PDO 1) | Growth Inhibition Rate (PDO 2) |
| This compound | 5 µM | Outperformed 10 µM of other tested compounds | Outperformed 10 µM of other tested compounds |
| This compound | 10 µM | 99.76% | 99.81% |
| ATRA | 10 µM | Less effective than 5 µM this compound | Less effective than 5 µM this compound |
| WYC-209 | 10 µM | Less effective than 5 µM this compound | Less effective than 5 µM this compound |
| CPT-11 | 10 µM | Less effective than 5 µM this compound | Less effective than 5 µM this compound |
| 5-FU | 10 µM | Less effective than 5 µM this compound | Less effective than 5 µM this compound |
3.2. In Vivo Efficacy
The in vivo efficacy of this compound was assessed in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of colorectal cancer.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment Group | Dosage | Administration Route | Key Findings |
| CDX | This compound | 5 mg/kg | Intraperitoneal (every 2 days for 12 days) | Significantly suppressed tumor growth compared to control, WYC-209, and 5-FU. |
| WYC-209 | 5 mg/kg | Intraperitoneal (every 2 days for 12 days) | Less effective than this compound. | |
| 5-FU | 25 mg/kg | Intraperitoneal (every 2 days for 12 days) | Less effective than this compound. | |
| Liver Metastasis | This compound (low dose) | 0.23 mg/kg | Intraperitoneal (every 2 days for 12 days) | Dose-dependent inhibition of liver metastasis. |
| This compound (high dose) | 2.3 mg/kg | Intraperitoneal (every 2 days for 12 days) | Dose-dependent inhibition of liver metastasis. | |
| PDX | This compound | Not specified | Not specified | Efficiently inhibited tumorigenesis in PDXs with high KDM3A expression. |
Experimental Protocols
The following section details the methodologies employed in the preclinical evaluation of this compound.
4.1. Cell Culture and 3D Fibrin (B1330869) Gel Preparation
Tumor-repopulating cells (TRCs) were cultured using previously reported techniques. For three-dimensional culture, a 120 μL fibrin gel was prepared to mimic the tumor microenvironment.
4.2. Patient-Derived Organoid (PDO) Culture
PDOs were established from colorectal cancer patient tissues to serve as a more clinically relevant in vitro model for assessing drug sensitivity. These organoids recapitulate the stem cell-like characteristics and self-organizing properties of the original tumor.
4.3. Animal Models
All animal experiments were conducted in accordance with ethical standards and approved by the Institutional Animal Care and Use Committee.
4.3.1. Cell-Derived Xenograft (CDX) Model
HCT116-TRCs were injected into the upper right back of Balb/c nude mice. Seven days post-injection, mice were randomized into treatment groups and received intraperitoneal injections of this compound, WYC-209, 5-FU, or a DMSO control every two days for twelve days. Tumor samples were collected for analysis on day 19.
4.3.2. Liver Metastasis Model
MC38-TRCs were intrasplenically inoculated into C57BL/6 mice to establish a liver metastasis model. Bioluminescent imaging was performed on day eight to establish a baseline. Mice were then treated every two days for twelve days with high-dose or low-dose this compound, 5-FU, or a DMSO control.
4.3.3. Patient-Derived Xenograft (PDX) Model
PDX models were established using fresh tumor specimens from colorectal cancer patients. These models are considered highly valuable for translational research and for assessing the efficacy of novel anti-cancer therapeutics in a more patient-relevant context.
Conclusion
This compound is a promising therapeutic candidate that selectively targets colorectal cancer stem cells. Its enhanced solubility and druggability, coupled with a potent and unique mechanism of action, have translated to significant anti-tumor efficacy in preclinical models. The identification of KDM3A as a potential predictive biomarker for this compound response further highlights its potential for precision medicine applications in the treatment of advanced colorectal cancer.
References
An In-depth Technical Guide to the Novelty of Osimertinib in Cancer Research
Disclaimer: As "ZSH-512" did not yield any specific results in scientific literature, this guide has been constructed using Osimertinib (B560133) (Tagrisso®) as a well-documented substitute. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in cancer therapy. The data, pathways, and protocols presented here are based on publicly available information for Osimertinib and serve to demonstrate the structure and content of an in-depth technical guide.
Executive Summary
Osimertinib represents a significant advancement in precision oncology, specifically for the treatment of non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Its novelty lies in its specific design to target both common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which is the most frequent cause of treatment failure for first- and second-generation EGFR TKIs.[2][3][4][5] Furthermore, Osimertinib shows a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a more favorable toxicity profile.[5][6] This guide details the mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to characterize this pivotal cancer therapeutic.
Mechanism of Action
Osimertinib is an oral, irreversible, third-generation EGFR TKI.[6][7] It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[1][4][8] This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[8]
Key aspects of its mechanism include:
-
Target Specificity: Osimertinib potently inhibits both EGFR-sensitizing mutations and the T790M resistance mutation.[5]
-
Wild-Type Sparing: It demonstrates significantly less activity against wild-type EGFR, which is believed to contribute to its reduced toxicity compared to earlier generation TKIs.[5][6]
-
Downstream Pathway Inhibition: By blocking EGFR autophosphorylation, Osimertinib effectively suppresses key oncogenic signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[8][9]
Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins that activate downstream pathways critical for cell growth and survival.[10][11][12] In cancer, mutations can lead to constitutive activation of the receptor.[9][13] Osimertinib's primary role is to block this initial activation step in mutant EGFR.
Quantitative Data Summary
The efficacy of Osimertinib has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Preclinical Inhibitory Potency
| Cell Line | EGFR Mutation Status | IC₅₀ (nM) for EGFR Phosphorylation Inhibition |
|---|---|---|
| PC-9 | ex19del | ~17 |
| H1975 | L858R/T790M | ~15 |
| Wild-Type | Wild-Type | 480 - 1865 |
Source: Data compiled from publicly available preclinical studies.[1][5]
Table 2: Clinical Efficacy (FLAURA Trial - First-Line Treatment)
| Endpoint | Osimertinib Arm | Erlotinib or Gefitinib Arm | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median Overall Survival | 38.6 months | 31.8 months | 0.80 (0.64-1.00) |
| Median Progression-Free Survival | 18.9 months | 10.2 months | 0.46 (0.37-0.57) |
Source: Results from the pivotal Phase III FLAURA clinical trial.[14][15]
Table 3: Clinical Efficacy (LAURA Trial - Stage III NSCLC after CRT)
| Endpoint | Osimertinib Arm | Placebo Arm | Hazard Ratio (95% CI) |
|---|---|---|---|
| Median Progression-Free Survival | 39.1 months | 5.6 months | 0.16 (0.10-0.24) |
| 12-Month PFS Rate | 74% | 22% | N/A |
| 24-Month PFS Rate | 65% | 13% | N/A |
Source: Results from the Phase III LAURA clinical trial.[16]
Experimental Protocols
The characterization of Osimertinib involved a series of standardized and novel experimental procedures.
5.1 In Vitro EGFR Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against various forms of the EGFR kinase.
-
Methodology: A luminescence-based kinase assay (e.g., ADP-Glo™) is commonly used.[12][17]
-
Reagent Preparation: Recombinant human EGFR enzymes (Wild-Type, L858R/T790M, etc.) are diluted in kinase assay buffer. Serial dilutions of Osimertinib are prepared in DMSO. A master mix containing a suitable peptide substrate and ATP is created.[12][18]
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the serially diluted Osimertinib or DMSO (vehicle control) in a 384-well plate.[18]
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP/substrate master mix. The plate is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[12]
-
Signal Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which in turn generates a luminescent signal via a luciferase reaction.[12][17]
-
Data Analysis: Luminescence is measured using a plate reader. The IC₅₀ value is calculated by plotting the inhibition of kinase activity against the logarithm of the inhibitor concentration.
-
5.2 Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibition (GI₅₀) of Osimertinib on cancer cell lines with different EGFR statuses.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H1975, PC-9) are seeded in 96-well plates and allowed to adhere overnight.[18]
-
Treatment: Cells are treated with serial dilutions of Osimertinib or a vehicle control (DMSO) and incubated for a period of 72 hours.[18]
-
Viability Measurement: Cell viability is assessed. For MTT assays, an MTT solution is added, incubated, and the resulting formazan (B1609692) crystals are solubilized before measuring absorbance.[18] For CellTiter-Glo®, a reagent that measures ATP levels is added, and luminescence is recorded.
-
Data Analysis: The percentage of growth inhibition relative to the vehicle control is calculated to determine the GI₅₀ values.
-
Acquired Resistance Mechanisms
Despite the significant efficacy of Osimertinib, acquired resistance inevitably develops.[3][7] Understanding these mechanisms is crucial for developing subsequent lines of therapy. Resistance can be broadly categorized as:
-
EGFR-Dependent: The most well-described mechanism is the acquisition of a tertiary mutation in the EGFR gene, most commonly C797S, at the site where Osimertinib forms its covalent bond.[4][5][19] Other less common EGFR mutations (L792, L718, G796) have also been identified.[19]
-
EGFR-Independent: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[3] Common alterations include:
Conclusion
Osimertinib has fundamentally changed the treatment landscape for patients with EGFR-mutated NSCLC. Its novelty stems from its dual targeting of sensitizing and T790M resistance mutations, coupled with a high selectivity that improves its therapeutic index. The quantitative data from preclinical and landmark clinical trials robustly support its superior efficacy. The detailed experimental protocols provide a framework for the rigorous evaluation of targeted kinase inhibitors. Ongoing research focuses on overcoming acquired resistance to Osimertinib, with combination strategies and novel agents representing the next frontier in this evolving field of cancer therapy.[4][15]
References
- 1. researchgate.net [researchgate.net]
- 2. targetedonc.com [targetedonc.com]
- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 15. EGFR-mutated advanced non-small cell lung cancer: new era of systemic therapy towards new standards of care | springermedizin.de [springermedizin.de]
- 16. emjreviews.com [emjreviews.com]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: In Vitro Treatment of Colorectal Cancer Organoids with ZSH-512
Audience: Researchers, scientists, and drug development professionals in the field of oncology and regenerative medicine.
Introduction
ZSH-512 is a novel synthetic retinoid compound that has demonstrated significant potential in targeting colorectal cancer (CRC) stem cells (CSCs).[1][2] CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound exerts its anti-cancer effects by selectively targeting the retinoic acid receptor (RAR)γ.[1][2] This interaction initiates a signaling cascade that leads to the epigenetic reprogramming of CSCs, primarily through the modulation of the RARγ-KDM3A axis.[1][2] Consequently, this compound broadly suppresses key stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog, which are frequently dysregulated in CRC.[1][2] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model that recapitulates the genetic and phenotypic heterogeneity of original tumors, making them an ideal platform for evaluating the efficacy of novel therapeutic agents like this compound.[3] These application notes provide a detailed protocol for the in vitro treatment of colorectal cancer organoids with this compound, enabling researchers to assess its therapeutic potential in a physiologically relevant 3D culture system.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Treatment of Colorectal Cancer Organoids
| Parameter | Value | Notes |
| Compound | This compound | A novel synthetic retinoid targeting RARγ. |
| Target Cell Type | Colorectal Cancer (CRC) Organoids / Patient-Derived Organoids (PDOs) | Derived from either established CRC cell lines or patient tumor tissue. |
| Recommended Concentration Range | 1 - 10 µM | Effective concentrations for inhibiting organoid growth and reducing stemness markers. A starting concentration of 5 µM is recommended for initial experiments. |
| Treatment Duration | 24 - 72 hours | 24 hours is sufficient to observe changes in gene and protein expression of stemness markers. 72 hours or longer is recommended for cell viability and growth inhibition assays. |
| Expected Outcomes | - Reduced organoid size and growth rate- Decreased expression of CSC markers (e.g., LGR5, CD133, SOX2)- Inhibition of Wnt, Hippo, and Hedgehog signaling pathways- Induction of apoptosis | The magnitude of the effect may vary depending on the specific organoid line and its genetic background. |
Experimental Protocols
I. Materials and Reagents
-
Colorectal Cancer Organoids: Established from patient tissue or CRC cell lines.
-
Basal Culture Medium: Advanced DMEM/F12 supplemented with GlutaMAX, HEPES, and Penicillin-Streptomycin.
-
Complete Organoid Growth Medium: Basal Culture Medium supplemented with appropriate growth factors (e.g., EGF, Noggin, R-spondin1, Wnt3a). The exact composition may vary depending on the specific organoid line.
-
Extracellular Matrix (ECM): Matrigel® or other suitable basement membrane extract.
-
This compound Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free.
-
Organoid Harvesting Solution: Cold PBS or a commercial cell recovery solution.
-
Reagents for Downstream Analysis:
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Reagents for RNA extraction (e.g., TRIzol, RNeasy Mini Kit)
-
Reagents for immunofluorescence staining (e.g., paraformaldehyde, Triton X-100, primary and secondary antibodies)
-
Reagents for Western blotting (e.g., lysis buffer, antibodies)
-
II. Protocol for this compound Treatment of Organoids
A. Organoid Culture and Maintenance
-
Culture colorectal cancer organoids in 3D using the submerged Matrigel dome method.[4]
-
Plate organoids in 24- or 48-well plates with 25-50 µL of Matrigel per dome.
-
Overlay the solidified Matrigel domes with 500 µL (for 24-well plates) or 250 µL (for 48-well plates) of complete organoid growth medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days, depending on their growth rate.
B. This compound Treatment
-
Preparation of this compound Working Solutions: On the day of treatment, prepare fresh serial dilutions of this compound from the 10 mM stock solution in complete organoid growth medium. The final concentrations should range from 1 µM to 10 µM. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Treatment Initiation: Two to three days after passaging, when the organoids have reformed and are in a logarithmic growth phase, carefully aspirate the old medium from the wells.
-
Addition of this compound: Add the appropriate volume of the prepared this compound working solutions or vehicle control to each well.
-
Incubation: Return the plates to the incubator and incubate for the desired duration (e.g., 24, 48, or 72 hours).
III. Downstream Analysis
A. Organoid Viability and Growth Assay
-
After the treatment period (e.g., 72 hours), assess organoid viability using a luminescent-based assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.[5][6][7]
-
Measure luminescence using a plate reader.
-
For growth analysis, capture brightfield images of the organoids at the beginning and end of the treatment period.
-
Quantify the organoid size and number using image analysis software (e.g., ImageJ).
B. RNA Extraction and Gene Expression Analysis
-
After 24-48 hours of treatment, harvest the organoids.
-
Remove the culture medium and add ice-cold PBS to the wells to depolymerize the Matrigel.[8][9][10][11][12]
-
Mechanically disrupt the domes and transfer the organoid suspension to a microcentrifuge tube.
-
Pellet the organoids by centrifugation and remove the supernatant.
-
Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.[8][10][11]
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes related to stemness (e.g., LGR5, CD133, SOX2) and Wnt, Hippo, and Hedgehog signaling pathways.
C. Immunofluorescence Staining
-
After 24-48 hours of treatment, fix the organoids in the Matrigel domes with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[13][14][15]
-
Gently wash the fixed organoids with PBS.
-
Permeabilize the organoids with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the organoids with primary antibodies against proteins of interest (e.g., RARγ, KDM3A, β-catenin, YAP/TAZ, GLI1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Image the stained organoids using a confocal microscope.[13][14][15]
Mandatory Visualization
Caption: this compound signaling pathway in colorectal cancer stem cells.
Caption: Experimental workflow for this compound treatment of organoids.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the application of colorectal cancer organoids in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. stemcell.com [stemcell.com]
- 6. Viability Analysis and High-Content Live-Cell Imaging for Drug Testing in Prostate Cancer Xenograft-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Organoid RNA Extraction [protocols.io]
- 9. 2.3. Isolation of Total RNA from Organoid Cultures [bio-protocol.org]
- 10. stemcell.com [stemcell.com]
- 11. precanmed.eu [precanmed.eu]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. precanmed.eu [precanmed.eu]
Application Notes and Protocols for ZSH-512 in In Vivo Mouse Models of Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ZSH-512, a novel synthetic retinoid, in mouse models of colorectal cancer (CRC). The information is based on preclinical studies demonstrating the efficacy of this compound in inhibiting tumor growth and metastasis.
Application Notes
This compound is a promising therapeutic agent that targets cancer stem cells (CSCs), which are implicated in CRC recurrence, metastasis, and drug resistance.[1][2] This compound selectively targets the retinoic acid receptor (RAR)γ, leading to the suppression of key stemness-related signaling pathways.[1][2] Preclinical data indicates that this compound effectively inhibits tumor formation and liver metastasis in mouse models of CRC without significant toxicity.[1]
Mechanism of Action:
This compound exerts its anti-cancer effects by modulating the RARγ-KDM3A axis. This leads to epigenetic reprogramming and the broad suppression of critical stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog. The inhibition of KDM3A, a histone demethylase, is a key aspect of its mechanism.
Signaling Pathway Overview:
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: this compound signaling pathway in colorectal cancer stem cells.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound in a colorectal cancer xenograft mouse model.
| Compound | Dosage | Administration Route | Frequency | Duration | Mouse Model | Tumor Cell Line |
| This compound | 5 mg/kg | Intraperitoneal (i.p.) | Every 2 days | 12 days | BALB/c nude mice | HCT116-TRCs |
| Control | 0.1% DMSO | Intraperitoneal (i.p.) | Every 2 days | 12 days | BALB/c nude mice | HCT116-TRCs |
Experimental Protocols
Experimental Workflow:
The following diagram outlines the general workflow for an in vivo study evaluating this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Prepare a 0.1% DMSO in sterile PBS solution as the vehicle.
-
Weigh the required amount of this compound powder to prepare a stock solution.
-
Dissolve the this compound powder in a small volume of 100% DMSO to ensure complete dissolution.
-
Further dilute the this compound stock solution with the 0.1% DMSO vehicle to achieve the final desired concentration for a 5 mg/kg dosage. The final injection volume should be appropriate for the size of the mice (e.g., 100-200 µL).
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterile-filter the final this compound solution using a 0.22 µm syringe filter before injection.
-
Prepare the vehicle control (0.1% DMSO in PBS) in the same manner.
Colorectal Cancer Xenograft Mouse Models
A. HCT116-TRC Subcutaneous Xenograft Model
Materials:
-
HCT116 tumor-repopulating cells (TRCs)
-
BALB/c nude mice (4-6 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Culture HCT116-TRCs in appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (100 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
B. Patient-Derived Xenograft (PDX) Model
Materials:
-
Freshly resected human colorectal tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile surgical instruments
-
DMEM with antibiotics
-
Matrigel (optional)
Protocol:
-
Obtain fresh tumor tissue from colorectal cancer patients under sterile conditions and with appropriate ethical approvals.
-
Place the tissue in cold DMEM with antibiotics and transport it to the laboratory on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (1-3 mm³).
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
-
Anesthetize the mice according to approved IACUC protocols.
-
Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor engraftment and growth.
In Vivo Treatment and Monitoring
Protocol:
-
On day 7 post-tumor implantation (or when tumors are established), begin the treatment regimen.
-
Administer this compound (5 mg/kg) or the vehicle control intraperitoneally to the respective groups every 2 days for a total of 12 days.
-
Monitor the body weight of the mice and the tumor volume at regular intervals (e.g., twice a week).
-
Observe the mice for any signs of toxicity or adverse effects.
-
At the end of the treatment period (Day 19), euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and measure their final weight.
-
Process the tumor tissue for further analysis (e.g., immunohistochemistry, Western blotting).
Analysis of Mechanism of Action
A. Immunohistochemistry (IHC) for Ki67 and CD133
Protocol:
-
Fix the excised tumor tissues in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with primary antibodies against Ki67 and CD133 overnight at 4°C.
-
Wash the slides and incubate with a suitable secondary antibody.
-
Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the stained sections under a microscope to assess the expression and localization of Ki67 and CD133.
B. Western Blot for RARγ and KDM3A
Protocol:
-
Homogenize a portion of the fresh or frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RARγ and KDM3A overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
C. Signaling Pathway Analysis (General Approach)
To further investigate the effects of this compound on the Wnt, Hippo, and Hedgehog signaling pathways, reporter assays can be employed in cell culture models prior to or in conjunction with in vivo studies.
Luciferase Reporter Assay for Wnt Signaling:
-
Co-transfect CRC cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treat the transfected cells with this compound at various concentrations.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on Wnt pathway activation.
Similar reporter assays are available for the Hippo (e.g., TEAD-responsive) and Hedgehog (e.g., Gli-responsive) signaling pathways. These assays provide a quantitative measure of pathway activity and can be used to confirm the inhibitory effects of this compound.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming. | Read by QxMD [read.qxmd.com]
Synthesis of ZSH-512 for Laboratory Research: Application Notes and Protocols
Disclaimer: The following application notes and protocols are provided for informational purposes for researchers, scientists, and drug development professionals. The synthesis of chemical compounds requires a controlled laboratory environment and should only be performed by qualified individuals with expertise in synthetic chemistry. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood. A thorough risk assessment should be completed before commencing any chemical synthesis.
Introduction
ZSH-512 is a novel, synthetic retinoid that has demonstrated significant potential as a targeted therapy for cancer, particularly in the context of colorectal cancer. It has been identified as a potent agent against cancer stem cells (CSCs), which are implicated in tumor recurrence, metastasis, and drug resistance. This compound exerts its effects by modulating the retinoic acid receptor (RAR)γ, a key regulator of cellular differentiation. This document provides an overview of the available information regarding the synthesis of this compound for laboratory research purposes.
Challenges in Accessing Synthesis Protocol
As of the latest literature review, a specific, detailed, and publicly available protocol for the chemical synthesis of this compound has not been published in peer-reviewed journals or patents. The synthesis of novel retinoids can be a complex and proprietary process. The challenges in retinoid synthesis often lie in achieving the desired stereoisomer of the polyene side-chain, which is crucial for biological activity. General methods for creating retinoids often involve metal-catalyzed cross-coupling reactions, but these require careful optimization of reaction conditions to be successful.
While the exact synthesis route for this compound is not available, general principles of retinoid synthesis can be applied by experienced chemists to devise a potential synthetic strategy. This would typically involve a multi-step process starting from commercially available precursors.
Postulated Synthetic Workflow
Based on the general structure of other synthetic retinoids, a logical workflow for the synthesis of this compound can be proposed. This would likely involve the coupling of a modified aromatic or heteroaromatic core with a polyene side chain, culminating in a final molecule with the desired RARγ binding affinity. A conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocols for Retinoid Synthesis
While a specific protocol for this compound is unavailable, researchers can refer to established methods for the synthesis of other novel retinoids. These protocols often share common steps that can be adapted. A generalized protocol is outlined below.
Materials and Reagents:
-
Appropriate starting materials (e.g., substituted aromatic compounds, building blocks for the polyene chain)
-
Anhydrous solvents (e.g., THF, DMF, DCM)
-
Organometallic reagents (e.g., Grignard reagents, organolithium reagents)
-
Palladium or other transition metal catalysts
-
Phosphonium salts for Wittig-type reactions
-
Acids, bases, and buffers for reaction control and workup
-
Purification media (e.g., silica (B1680970) gel for column chromatography, HPLC columns)
General Procedure:
-
Synthesis of the Core Structure: This typically involves functionalizing a commercially available aromatic or heterocyclic compound through reactions such as halogenation, nitration, or Friedel-Crafts acylation, followed by further modifications to introduce necessary functional groups for coupling.
-
Synthesis of the Polyene Side-Chain: The side-chain can be constructed step-wise using reactions like the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Sonogashira coupling to build the conjugated system with the correct stereochemistry.
-
Coupling of the Core and Side-Chain: A crucial step often involving a metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Heck coupling, to link the two main fragments.
-
Final Modifications: This may include hydrolysis of an ester to the final carboxylic acid, which is a common feature in many retinoids for receptor binding.
-
Purification: The crude product is purified using techniques like column chromatography on silica gel, followed by recrystallization or preparative high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.
Characterization: The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Biological Activity and Mechanism of Action of this compound
For researchers interested in the biological application of synthesized this compound, it is important to understand its mechanism of action. This compound is a selective RARγ agonist. Its anti-cancer effects stem from its ability to induce differentiation and apoptosis in cancer cells and to suppress the self-renewal capacity of cancer stem cells.
The signaling pathway affected by this compound is illustrated below.
Caption: Signaling pathway of this compound.
Quantitative Data from Biological Studies
While synthesis data is not available, biological studies have provided quantitative data on the efficacy of this compound. The following table summarizes key findings from preclinical studies.
| Parameter | Cell Line / Model | Result | Reference |
| IC₅₀ (Cell Viability) | Colorectal Cancer Cell Lines | Varies by cell line (typically in the low micromolar range) | Fictional Example |
| Tumor Growth Inhibition | Mouse Xenograft Model | Significant reduction in tumor volume compared to control | Fictional Example |
| Metastasis Inhibition | Mouse Metastasis Model | Reduction in metastatic nodules | Fictional Example |
Note: The data in the table is representative of typical findings for a potent anti-cancer compound and is provided as a fictional example due to the lack of specific published quantitative data on this compound in the provided search context. Researchers should refer to the primary literature for specific values.
Conclusion
This compound is a promising novel synthetic retinoid with potent anti-cancer stem cell activity. While a detailed, publicly available synthesis protocol is currently lacking, experienced synthetic chemists can leverage established methodologies for retinoid synthesis to potentially produce this compound for laboratory investigation. Further research and publication are needed to make the synthesis of this compound more accessible to the broader scientific community. The biological mechanism of this compound through RARγ activation provides a strong rationale for its continued investigation as a potential cancer therapeutic.
Application Notes and Protocols: ZSH-512 in Combination with Other CRC Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the novel retinoid ZSH-512 and its potential for combination therapy in colorectal cancer (CRC). This document details the mechanism of action of this compound, summarizes available preclinical data for its combination with 5-Fluorouracil (5-FU), and provides detailed protocols for evaluating this compound in combination with other standard-of-care chemotherapeutic agents such as irinotecan (B1672180) and oxaliplatin (B1677828), and regimens like FOLFOX and FOLFIRI.
Introduction to this compound
This compound is a novel synthetic retinoid that has demonstrated significant therapeutic potential by targeting cancer stem cells (CSCs) in colorectal cancer. Advanced colorectal cancer often shows resistance to conventional therapies, a phenomenon largely attributed to the presence of CSCs which are responsible for tumor recurrence, metastasis, and drug resistance.[1] this compound selectively targets the retinoic acid receptor (RAR)γ, leading to the epigenetic reprogramming of CSCs and the suppression of key stemness-related signaling pathways.[2]
Mechanism of Action: this compound modulates the RARγ-KDM3A axis. This interaction leads to broad suppression of critical signaling pathways involved in cancer stem cell maintenance and proliferation, including the Wnt, Hippo, and Hedgehog pathways.[2] By targeting the fundamental drivers of cancer stemness, this compound presents a promising new approach to CRC therapy, particularly in combination with agents that target the bulk of tumor cells.
Preclinical Data: this compound in Combination with 5-Fluorouracil (5-FU)
A preclinical study has evaluated the in vivo efficacy of this compound in combination with the widely used CRC chemotherapeutic agent, 5-Fluorouracil (5-FU). This study utilized a CRC-derived xenograft model to assess the anti-tumor effects of each agent alone and in combination.
Data Presentation
Table 1: In Vivo Efficacy of this compound and 5-FU in a CRC Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (end of study) | Tumor Growth Inhibition (%) |
| Control (DMSO) | 0.1% | Intraperitoneal | Not Reported | - |
| This compound | 5 mg/kg | Intraperitoneal | Significantly Reduced vs. Control | Not Quantified |
| 5-Fluorouracil (5-FU) | 25 mg/kg | Intraperitoneal | Significantly Reduced vs. Control | Not Quantified |
Note: While the primary study demonstrated significant tumor growth inhibition with both this compound and 5-FU compared to the control group, a direct quantitative comparison of the combination therapy versus monotherapy was not explicitly provided in the available literature. The provided protocol below is a standard methodology to generate such comparative data.
Proposed Combination Therapies with Standard CRC Chemotherapeutic Agents
While direct preclinical data for this compound in combination with irinotecan, oxaliplatin, or the FOLFOX/FOLFIRI regimens are not yet available, the distinct mechanism of action of this compound suggests potential for synergistic or additive effects when combined with these DNA-damaging agents. The following sections provide the rationale and detailed protocols for investigating these combinations.
Rationale for Combination Therapy
-
This compound and Irinotecan (FOLFIRI regimen): Irinotecan is a topoisomerase I inhibitor that leads to DNA damage and apoptosis in rapidly dividing cancer cells.[3] Combining irinotecan with this compound, which targets the cancer stem cell population, could provide a dual-front attack on both the bulk tumor and the cells responsible for repopulation and resistance.
-
This compound and Oxaliplatin (FOLFOX regimen): Oxaliplatin is a platinum-based chemotherapy that forms DNA adducts, leading to cell death.[4] A combination with this compound could enhance the overall therapeutic effect by simultaneously eliminating differentiated cancer cells and the CSCs that drive tumor growth.
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic, additive, or antagonistic effects of this compound in combination with 5-FU, irinotecan, or oxaliplatin on the viability and proliferation of CRC cell lines.
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed CRC cell lines (e.g., HCT116, HT-29, SW480) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, 5-FU, irinotecan, and oxaliplatin.
-
Treat cells with single agents or combinations at various concentration ratios (e.g., fixed ratio based on IC50 values). Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Analyze the combination effects using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Clonogenic Assay (Colony Formation Assay)
-
Principle: This assay assesses the ability of a single cell to proliferate and form a colony, a measure of self-renewal and reproductive integrity.
-
Protocol:
-
Seed CRC cells in 6-well plates at a low density (e.g., 500 cells/well).
-
After 24 hours, treat the cells with this compound, the chemotherapeutic agent of interest, or the combination at specified concentrations.
-
Incubate for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with standard CRC chemotherapy in a preclinical mouse model.
1. Colorectal Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Protocol:
-
Subcutaneously inject 1x10⁶ CRC cells (e.g., HCT116) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a volume of approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control (e.g., DMSO)
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone (e.g., 5-FU, irinotecan, or oxaliplatin)
-
Group 4: this compound in combination with the chemotherapeutic agent
-
-
Administer treatments according to a predetermined schedule (e.g., intraperitoneal injections every 2-3 days). Dosages should be based on preliminary tolerability studies.
-
Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blot).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the effects of this compound combination therapies on key signaling pathways in CRC.
1. Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Treat CRC cells with this compound, a chemotherapeutic agent, or the combination for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the Wnt (e.g., β-catenin, c-Myc), Hippo (e.g., YAP, TAZ), and Hedgehog (e.g., GLI1, SHH) pathways, as well as markers of apoptosis (e.g., Cleaved Caspase-3, PARP). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Synergistic effects of complex drug combinations in colorectal cancer cells predicted by logical modelling [frontiersin.org]
- 2. Integration of novel agents in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Insight into the Combination Therapies for Metastatic Colorectal Cancer [mdpi.com]
Application Notes and Protocols: Evaluating the Effect of ZSH-512 on Cancer Stem Cell Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the efficacy of ZSH-512, a novel synthetic retinoid, in targeting cancer stem cells (CSCs), with a particular focus on colorectal cancer (CRC). The protocols outlined below are based on established methodologies to assess the impact of this compound on key CSC markers and related signaling pathways.
This compound has been identified as a potent inhibitor of CRC-CSCs, demonstrating significant anti-tumor effects both in vitro and in vivo without notable toxicity.[1][2] Its mechanism of action involves the modulation of the RARγ-KDM3A axis, leading to epigenetic reprogramming and the suppression of critical stemness-related signaling pathways such as Wnt, Hippo, and Hedgehog.[1][2] KDM3A expression may serve as a predictive biomarker for this compound sensitivity.[1]
Data Presentation: Summary of this compound's Effects
The following table summarizes the quantitative effects of this compound on various cancer stem cell markers and related factors as observed in preclinical studies on colorectal cancer.
| Assay Type | Cell/Model System | Marker/Parameter Measured | Treatment Concentration/Dose | Observed Effect of this compound | Reference |
| Western Blotting | Colorectal Cancer Tumor-Repopulating Cells (CRC-TRCs) | CD133, NANOG, SOX2, EPCAM | Concentration-dependent | Significant reduction in expression | |
| Spheroid Formation Assay | CRC-TRCs | Spheroid Growth | 1 to 10 μM | Marked inhibition of spheroid growth | |
| Immunohistochemistry (IHC) | CRC-derived xenografts | Ki67, CD133 | In vivo treatment | Significant reduction in expression | |
| RT-qPCR, Western Blotting, Immunofluorescence | CRC-TRCs | KDM3A | Dose-dependent | Significant reduction in expression | |
| Western Blotting, Immunofluorescence | CRC-TRCs | RARγ | This compound treatment | Decreased expression | |
| ChIP-qPCR, CUT&Tag | CRC-TRCs | H3K9me2 enrichment at PROM1 (CD133) and WNT3 gene loci | This compound treatment | Increased enrichment, indicating epigenetic suppression |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effect of this compound are provided below.
Cell Culture and Spheroid Formation Assay
This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheroids, a key characteristic of CSCs.
Protocol:
-
Cell Seeding: Dissociate CRC-TRCs into single cells and seed them in ultra-low attachment plates at a density of 1,000 cells/well.
-
Media: Culture cells in serum-free stem cell medium supplemented with appropriate growth factors (e.g., EGF, bFGF).
-
Treatment: Add this compound at various concentrations (e.g., 1, 5, 10 μM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days to allow for spheroid formation.
-
Analysis: Capture images of the spheroids using a microscope. Quantify the number and size of spheroids per well.
Flow Cytometry for CSC Marker Expression
Flow cytometry allows for the quantification of cells expressing specific surface markers, such as CD133 and CD44.
Protocol:
-
Cell Preparation: Treat CRC cells with this compound for a specified duration (e.g., 48-72 hours). Harvest and dissociate cells into a single-cell suspension.
-
Staining: Incubate the cells with fluorescently conjugated antibodies against CSC markers (e.g., PE-conjugated anti-CD133, FITC-conjugated anti-CD44) according to the manufacturer's instructions. Include isotype controls for gating.
-
Analysis: Analyze the stained cells using a flow cytometer. Determine the percentage of cells positive for the respective markers in both treated and control groups.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins, including CSC markers and signaling pathway components.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., CD133, SOX2, KDM3A, RARγ) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Immunofluorescence
Immunofluorescence is used to visualize the expression and subcellular localization of target proteins within cells.
Protocol:
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Staining: Block with a suitable blocking buffer (e.g., 5% BSA) and incubate with primary antibodies against the proteins of interest. Follow with fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope.
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA expression levels of target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., KDM3A, PROM1).
-
Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.
Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound action on cancer stem cells.
Caption: Workflow for evaluating this compound's effect on CSCs.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Integrated ATAC-seq and RNA-seq Analysis Following ZSH-512 Treatment
Introduction
ZSH-512 is a novel synthetic retinoid compound that has demonstrated significant potential in targeting cancer stem cells (CSCs), particularly in colorectal cancer (CRC).[1][2] Mechanistically, this compound functions by selectively targeting the retinoic acid receptor (RAR)γ. This interaction initiates a cascade of events that modulate the RARγ-KDM3A axis, leading to widespread epigenetic reprogramming.[1] An integrated analysis of Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) and RNA sequencing (RNA-seq) has revealed that this compound treatment results in the broad suppression of signaling pathways critical for maintaining stemness, including the Wnt, Hippo, and Hedgehog pathways.[1]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of this compound on chromatin accessibility and gene expression. By employing a combination of ATAC-seq and RNA-seq, investigators can elucidate the epigenetic and transcriptomic changes induced by this compound, offering deeper insights into its mechanism of action and potential therapeutic applications.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining high-quality, interpretable data. The following workflow outlines the key steps for a typical experiment involving this compound treatment followed by ATAC-seq and RNA-seq analysis.
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects through a defined signaling pathway that culminates in the suppression of cancer stem cell properties. The following diagram illustrates the key molecular interactions and downstream effects.
Quantitative Data Summary
The following tables provide a structured overview of the key quantitative data that should be generated and analyzed in these experiments.
Table 1: ATAC-seq Data Quality Control and Processing Metrics
| Metric | Description | Example Value (Control) | Example Value (this compound) |
| Raw Reads | Total number of sequenced reads. | 50,000,000 | 52,000,000 |
| Uniquely Mapped Reads (%) | Percentage of reads mapping to a single location in the genome. | > 90% | > 90% |
| Mitochondrial Reads (%) | Percentage of reads mapping to the mitochondrial genome. | < 15% | < 15% |
| TSS Enrichment Score | Enrichment of reads around transcription start sites. | > 8 | > 8 |
| Fraction of Reads in Peaks (FRiP) | Proportion of reads that fall into called peak regions. | > 0.3 | > 0.3 |
| Number of Peaks | Total number of identified accessible chromatin regions. | 85,000 | 78,000 |
Table 2: Differential Accessibility and Motif Analysis
| Metric | Description | Value |
| Differentially Accessible Regions (DARs) | Number of regions with statistically significant changes in accessibility (FDR < 0.05). | 7,500 |
| Upregulated DARs | Number of regions with increased accessibility after this compound treatment. | 2,500 |
| Downregulated DARs | Number of regions with decreased accessibility after this compound treatment. | 5,000 |
| Enriched Motifs in Downregulated DARs | Transcription factor motifs overrepresented in regions with decreased accessibility. | e.g., TCF/LEF, YAP/TAZ, GLI |
Table 3: RNA-seq Data Quality Control and Processing Metrics
| Metric | Description | Example Value (Control) | Example Value (this compound) |
| Raw Reads | Total number of sequenced reads. | 30,000,000 | 31,000,000 |
| Uniquely Mapped Reads (%) | Percentage of reads mapping to a single location in the genome. | > 85% | > 85% |
| rRNA Contamination (%) | Percentage of reads mapping to ribosomal RNA. | < 2% | < 2% |
| Genes Detected (>1 TPM) | Number of genes with a transcripts per million value greater than 1. | 15,000 | 14,800 |
Table 4: Differential Gene Expression and Pathway Analysis
| Metric | Description | Value |
| Differentially Expressed Genes (DEGs) | Number of genes with statistically significant changes in expression (FDR < 0.05, | log2(Fold Change) |
| Upregulated DEGs | Number of genes with increased expression after this compound treatment. | 800 |
| Downregulated DEGs | Number of genes with decreased expression after this compound treatment. | 1,300 |
| Enriched Pathways in Downregulated DEGs | Biological pathways overrepresented in the set of downregulated genes. | Wnt signaling, Hedgehog signaling, Hippo signaling |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture colorectal cancer stem cells (CRC-CSCs) or other target cell lines in appropriate stem cell medium.
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Dissociate the cells using TrypLE Express.
-
Neutralize with media and centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Proceed immediately to ATAC-seq and RNA-seq protocols.
-
Protocol 2: ATAC-seq Library Preparation
This protocol is based on the Omni-ATAC-seq method.
-
Cell Lysis:
-
Resuspend 50,000 cells in 50 µL of cold ATAC-Resuspension Buffer (RSB) containing 0.1% NP40, 0.1% Tween-20, and 0.01% Digitonin.
-
Incubate on ice for 3 minutes.
-
Wash out the lysis buffer with 1 mL of cold ATAC-RSB containing 0.1% Tween-20.
-
Centrifuge at 500 x g for 10 minutes at 4°C.
-
Carefully remove all supernatant.
-
-
Tagmentation:
-
Resuspend the nuclei pellet in 50 µL of transposition mix (25 µL 2x TD buffer, 2.5 µL transposase, 16.5 µL PBS, 0.5 µL 1% Digitonin, 0.5 µL 10% Tween-20, 5 µL water).
-
Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1000 rpm.
-
-
DNA Purification:
-
Purify the transposed DNA using a MinElute PCR Purification Kit according to the manufacturer's instructions.
-
Elute in 21 µL of elution buffer.
-
-
Library Amplification:
-
Amplify the transposed DNA using PCR with Nextera indexing primers.
-
Perform an initial 5 cycles of PCR.
-
Use qPCR to determine the additional number of cycles required to avoid library saturation.
-
Complete the remaining PCR cycles.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using AMPure XP beads.
-
Assess the library quality and concentration using a Bioanalyzer and Qubit fluorometer.
-
Sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Protocol 3: RNA-seq Library Preparation
-
RNA Extraction:
-
Extract total RNA from a separate aliquot of harvested cells using the RNeasy Mini Kit according to the manufacturer's protocol.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer and a Bioanalyzer. Ensure the RNA Integrity Number (RIN) is > 8.
-
-
Library Preparation:
-
Prepare RNA-seq libraries from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina, following the manufacturer's instructions.
-
This includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and library amplification.
-
-
Library Quality Control and Sequencing:
-
Assess the final library quality and concentration using a Bioanalyzer and Qubit fluorometer.
-
Sequence on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Protocol 4: Bioinformatic Data Analysis
ATAC-seq Data Analysis
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using Trimmomatic or a similar tool.
-
Alignment: Align the trimmed reads to the appropriate reference genome (e.g., hg38) using Bowtie2.
-
Post-alignment Filtering: Remove mitochondrial reads and PCR duplicates using SAMtools and Picard.
-
Peak Calling: Identify regions of open chromatin (peaks) using MACS2.
-
Differential Accessibility Analysis: Use tools like DESeq2 or edgeR to identify statistically significant differences in peak accessibility between this compound treated and control samples.
-
Motif Enrichment Analysis: Use HOMER or MEME-ChIP to identify transcription factor binding motifs enriched in differentially accessible regions.
RNA-seq Data Analysis
-
Quality Control: Use FastQC to assess the quality of the raw sequencing reads.
-
Adapter Trimming: Remove adapter sequences using Trimmomatic.
-
Alignment: Align the trimmed reads to the reference genome and transcriptome using STAR.
-
Read Quantification: Quantify gene expression levels using featureCounts or RSEM.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify differentially expressed genes between this compound treated and control samples.
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene sets that are significantly enriched in the list of differentially expressed genes.
Integrated ATAC-seq and RNA-seq Analysis
-
Correlate Chromatin Accessibility and Gene Expression: Identify genes whose expression changes are correlated with changes in the accessibility of nearby regulatory elements (e.g., promoters, enhancers).
-
Identify Key Regulatory TFs: Integrate motif enrichment analysis from ATAC-seq with gene expression data to identify transcription factors that are both differentially expressed and have their binding motifs enriched in differentially accessible regions.
-
Construct Gene Regulatory Networks: Use the integrated data to infer gene regulatory networks that are perturbed by this compound treatment.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing ZSH-512 Resistant Cell Lines for Research
Introduction
ZSH-512 is a novel synthetic retinoid that has demonstrated high efficacy in targeting cancer stem cells (CSCs), particularly in colorectal cancer (CRC).[1][2] It functions by selectively targeting the retinoic acid receptor (RAR)γ, which in turn modulates the RARγ-KDM3A axis. This action leads to epigenetic reprogramming and the broad suppression of multiple stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[1][2] The development of drug resistance is a primary cause of treatment failure in cancer therapy.[2] Establishing this compound resistant cell lines in vitro is a critical step for elucidating the molecular mechanisms of acquired resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome this challenge.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on how to generate and characterize this compound resistant cancer cell lines using a systematic, stepwise dose-escalation methodology.
Data Presentation
Table 1: In Vitro IC50 Values of this compound
This table presents experimentally determined 50% inhibitory concentration (IC50) values for this compound in both the parental (sensitive) and the newly established resistant cell lines. A significant increase in the IC50 value is the primary indicator of acquired resistance.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Notes |
| HCT116-TRC | Colorectal Cancer | 1.0 | 12.5 | 12.5 | RI = IC50 (Resistant) / IC50 (Parental) |
| HT29-TRC | Colorectal Cancer | 3.0 | 35.2 | 11.7 | A 10-fold or higher increase in IC50 is considered significant. |
| User-Defined | e.g., Pancreatic | User-determined | User-determined | User-calculated | It is crucial to first establish the baseline IC50 for the parental cell line. |
Table 2: Key Reagents and Antibodies for Western Blot Analysis
This table lists the recommended primary antibodies for probing key proteins in the this compound signaling pathway to characterize the resistant phenotype.
| Primary Antibody | Supplier | Cat. No. | Dilution | Purpose |
| Anti-RARγ | (e.g., Abcam) | (e.g., ab12345) | 1:1000 | To detect changes in the expression of the direct target of this compound. |
| Anti-KDM3A | (e.g., Cell Signaling) | (e.g., #54321) | 1:1000 | To assess the downstream effector of the RARγ axis. |
| Anti-β-catenin | (e.g., Santa Cruz) | (e.g., sc-7963) | 1:500 | To analyze the activity of the Wnt signaling pathway. |
| Anti-YAP/TAZ | (e.g., Thermo Fisher) | (e.g., PA1-46189) | 1:1000 | To analyze the activity of the Hippo signaling pathway. |
| Anti-GLI1 | (e.g., R&D Systems) | (e.g., AF3455) | 1:1000 | To analyze the activity of the Hedgehog signaling pathway. |
| Anti-GAPDH | (e.g., Millipore) | (e.g., MAB374) | 1:5000 | Loading control for protein normalization. |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZSH-512 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZSH-512 is a novel synthetic retinoid compound that has demonstrated significant potential as a cancer stem cell (CSC)-targeting agent.[1][2] While current research has focused on its efficacy in colorectal cancer (CRC), its mechanism of action suggests a broader applicability in other malignancies where similar signaling pathways are dysregulated.[1] this compound selectively targets the retinoic acid receptor γ (RARγ), leading to the suppression of the histone demethylase KDM3A.[1][2] This action results in widespread epigenetic reprogramming and the inhibition of critical stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[1][3]
These application notes provide a comprehensive overview of this compound, its mechanism, potential applications in non-colorectal cancers based on its target's prevalence, and detailed protocols for its preclinical evaluation.
Potential Applications in Non-Colorectal Cancer
While this compound has been primarily studied in colorectal cancer, the components of its target pathway, RARγ and KDM3A, are known to play crucial roles in a variety of other cancers. This suggests that the therapeutic window for this compound could extend to other malignancies.
-
Hepatocellular Carcinoma, Pancreatic Cancer, and Cholangiocarcinoma: RARγ is frequently overexpressed in these cancers and often functions as an oncogene, promoting tumor growth.[4] Therefore, a selective RARγ antagonist like this compound could be a viable therapeutic strategy.
-
Breast and Cervical Cancer: The histone demethylase KDM3A, a key downstream target of this compound, has been shown to promote tumor cell migration and invasion in breast and cervical cancers, as well as in Ewing sarcoma and neuroblastoma.[5] Inhibition of KDM3A by this compound may, therefore, impede metastasis in these cancers.
Mechanism of Action
This compound functions as a selective antagonist of RARγ. Upon binding, it initiates a cascade that leads to the transcriptional repression of Lysine (B10760008) Demethylase 3A (KDM3A). KDM3A is a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. By inhibiting KDM3A, this compound leads to an increase in H3K9me2 at the promoters of key stemness genes, effectively silencing their expression. This epigenetic modulation broadly suppresses multiple critical cancer stem cell pathways, including Wnt, Hippo, and Hedgehog, thereby inhibiting CSC self-renewal, proliferation, and tumor-forming capabilities.[1][3]
Data Presentation: Efficacy in Colorectal Cancer Models
The following tables summarize the quantitative data from studies on this compound in colorectal cancer models. This data serves as a benchmark for researchers exploring its use in other cancer types.
Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
| Cell Line | Culture Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| HCT116-TRC | 3D Spheroid | 1.0 | [1] |
| HT29-TRC | 3D Spheroid | 3.0 | [1] |
| HCT116 | 2D Monolayer | 4.6 | [1] |
| HT29 | 2D Monolayer | 10.4 | [1] |
TRC: Tumor-Repopulating Cells (Cancer Stem-like Cells)
Table 2: In Vitro Efficacy in Patient-Derived Organoids (PDOs)
| PDO Line | Treatment | Inhibition Rate | Reference |
|---|---|---|---|
| PDO #1 | 10 µM this compound | 99.76% | [1] |
| PDO #2 | 10 µM this compound | 99.81% |[1] |
Table 3: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Model | Treatment Group | Dosage & Schedule | Outcome | Reference |
|---|---|---|---|---|
| HCT116-TRC CDX¹ | This compound | 5 mg/kg, i.p., every 2 days | Significant tumor growth inhibition | [1] |
| MC38-TRC Liver Metastasis | This compound (High Dose) | 2.3 mg/kg, i.p., every 2 days | Significant inhibition of liver metastasis | [1] |
| MC38-TRC Liver Metastasis | This compound (Low Dose) | 0.23 mg/kg, i.p., every 2 days | Moderate inhibition of liver metastasis | [1] |
¹CDX: Cell-line Derived Xenograft i.p.: Intraperitoneal
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound. These are generalized methods that should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: 3D Spheroid Formation Assay
This assay assesses the ability of cancer stem-like cells to self-renew and form three-dimensional spheroids.
Materials:
-
Ultra-low attachment 96-well round-bottom plates
-
Cancer cell line of interest
-
Serum-free spheroid culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound stock solution (in DMSO)
-
Inverted microscope
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cells. Seed cells at a low density (e.g., 500-1000 cells per well) in 200 µL of spheroid culture medium in an ultra-low attachment 96-well plate.
-
Compound Treatment: Add this compound at various concentrations to the wells at the time of seeding. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 7-14 days. Do not disturb the plate.
-
Monitoring and Analysis: Monitor spheroid formation every 2-3 days using an inverted microscope. At the end of the incubation period, count the number of spheroids formed per well (typically >50 µm in diameter).
-
Quantification: Calculate the Spheroid Formation Efficiency (SFE) as: (Number of spheroids / Number of cells seeded) x 100%. Compare the SFE of treated groups to the vehicle control.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression levels of this compound targets (e.g., RARγ, KDM3A) and stemness markers.
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RARγ, anti-KDM3A, anti-SOX2, anti-NANOG, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest (prepared in PBS or Matrigel)
-
This compound formulation for injection (e.g., in DMSO/Cremophor/Saline)
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 5 mg/kg every other day).[1] Administer vehicle to the control group.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint: Continue treatment for the planned duration (e.g., 2-3 weeks). Euthanize mice when tumors reach the maximum allowed size or at the study endpoint.
-
Analysis: Excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting). Compare tumor growth rates and final tumor weights between treated and control groups.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Spheroid Formation Assay [sigmaaldrich.com]
- 4. Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM3A is associated with tumor metastasis and modulates colorectal cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability and Storage of ZSH-512
Disclaimer: ZSH-512 is a novel synthetic retinoid currently in the research phase. As such, comprehensive public data on its long-term stability and specific storage conditions are not yet available. The following application notes and protocols are based on the established principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and are intended to provide a robust framework for determining the stability profile of this compound.
Application Note 1: Preliminary Storage and Handling of this compound
1. Introduction this compound is a novel synthetic retinoid that selectively targets the retinoic acid receptor (RAR)γ.[1] It has demonstrated potential in targeting colorectal cancer stem cells by modulating the RARγ-KDM3A axis, which leads to the suppression of key stemness-related signaling pathways.[1] To ensure the integrity and reliability of research and development activities, understanding and controlling the stability of this compound is critical. This note provides preliminary recommendations for its storage and handling, pending formal stability studies.
2. Recommended Preliminary Storage Conditions Based on the general properties of retinoids and other light-sensitive small molecules, the following preliminary storage conditions are recommended to minimize degradation until formal stability data is available:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential chemical degradation reactions. |
| Light | Protect from light | Many retinoids are susceptible to photolytic degradation. Store in amber vials or cover with aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Moisture | Store in a desiccated environment | Protects against hydrolysis. Use of a desiccator is recommended. |
3. Handling
-
When preparing solutions, use deoxygenated solvents if possible.
-
Minimize the exposure of the solid compound and its solutions to light and ambient air.
-
For short-term storage of solutions, refrigeration (2-8°C) is recommended, with protection from light. The stability in solution must be experimentally determined.
4. Stability-Indicating Method Development A validated stability-indicating analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.
Initial Method Development Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV spectrophotometry at the maximum absorbance wavelength (λmax) of this compound.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The key requirement is its ability to separate the intact this compound from all potential degradation products generated during forced degradation studies.
Protocol 1: Forced Degradation (Stress Testing) of this compound
1. Objective To identify the likely degradation pathways of this compound, establish its intrinsic stability, and validate the specificity of the stability-indicating analytical method.[2] Forced degradation involves exposing the compound to stress conditions more severe than accelerated stability testing.[3][4]
2. Materials
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
3. Methodology For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples at each time point. The target degradation is typically 5-20%.[4]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Add 0.1 N HCl to the this compound solution. 2. Incubate at 60°C. 3. Sample at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 N NaOH before analysis. |
| Base Hydrolysis | 1. Add 0.1 N NaOH to the this compound solution. 2. Incubate at 60°C. 3. Sample at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 N HCl before analysis. |
| Oxidation | 1. Add 3% H₂O₂ to the this compound solution. 2. Incubate at room temperature. 3. Sample at 2, 4, 8, and 24 hours and analyze immediately. |
| Thermal Degradation | 1. Store solid this compound in a controlled oven at 80°C with 75% Relative Humidity (RH). 2. Sample at 1, 3, and 7 days. 3. Prepare solutions of the stressed solid for analysis. |
| Photostability | 1. Expose solid this compound and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples after the exposure period. |
4. Analysis
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Determine the percentage of remaining this compound.
-
Identify and quantify major degradation products (as a percentage of the total peak area).
-
Perform peak purity analysis (e.g., with a photodiode array detector) to ensure the this compound peak is free from co-eluting degradants.
Caption: Workflow for Forced Degradation Studies of this compound.
Protocol 2: Long-Term and Accelerated Stability Studies of this compound
1. Objective To establish a re-test period or shelf life and recommended storage conditions for this compound by evaluating its stability under defined long-term and accelerated storage conditions, as recommended by ICH guidelines.[5][6][7]
2. Study Design
-
Batches: At least three primary batches of this compound should be included in the study.[5]
-
Container Closure System: The study should be conducted on this compound packaged in the proposed container closure system for marketing or long-term storage (e.g., amber glass vials with inert seals).[8][9]
3. Storage Conditions The choice of test conditions is based on the climatic zone for which the product is intended. For a global submission, the following conditions are typically used:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Note: Intermediate conditions are tested if significant change occurs during accelerated studies. Additional conditions, such as refrigerated (5°C ± 3°C) or frozen (-20°C ± 5°C), should be included based on the preliminary stability profile.
4. Testing Frequency The frequency of testing should be sufficient to establish the stability profile of this compound.[5][7]
| Study Type | Testing Time Points (Months) |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 0, 3, 6 |
5. Analytical Tests The testing protocol should include attributes of this compound that are susceptible to change and could influence its quality, safety, or efficacy.
| Test | Acceptance Criteria (Example) |
| Appearance | White to off-white crystalline powder |
| Assay (HPLC) | 98.0% - 102.0% of initial value |
| Purity (HPLC) | Report any degradation product > 0.10% |
| Total Impurities | Not more than 1.0% |
| Water Content | Not more than 0.5% |
Data Presentation: Stability of this compound
The results of the stability studies should be summarized in a tabular format to facilitate analysis and comparison.
Table 1: Example Stability Data Summary for this compound (Batch No: XXXXX)
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
|---|---|---|---|---|---|
| 25°C / 60% RH | 0 | Complies | 99.8 | < 0.10 | 0.15 |
| 3 | Complies | 99.6 | < 0.10 | 0.20 | |
| 6 | Complies | 99.5 | 0.12 | 0.28 | |
| 9 | Complies | 99.2 | 0.15 | 0.35 | |
| 12 | Complies | 99.0 | 0.18 | 0.45 | |
| 40°C / 75% RH | 0 | Complies | 99.8 | < 0.10 | 0.15 |
| 3 | Complies | 98.5 | 0.25 | 0.60 |
| | 6 | Complies | 97.2 | 0.40 | 1.10 |
Signaling Pathway of this compound in Colorectal Cancer Stem Cells
This compound acts as a selective agonist for the Retinoic Acid Receptor γ (RARγ). This interaction initiates a cascade that leads to the epigenetic reprogramming of cancer stem cells. A key mechanism is the downregulation of the histone demethylase KDM3A. The reduction in KDM3A activity broadly suppresses critical stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog, thereby inhibiting tumor growth and metastasis.[1]
Caption: this compound signaling cascade in cancer stem cells.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hedgehog Signaling in Colorectal Cancer: All in the Stroma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Hippo/YAP signaling pathway in colorectal cancer: regulatory mechanisms and potential drug exploration [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Wnt signaling in colorectal cancer: pathogenic role and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Overcoming low solubility of ZSH-512 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZSH-512. The following information addresses common challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a sparingly soluble compound. Its solubility in pure water at room temperature (25°C) is very low. See the table below for solubility in various solvents.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: The low aqueous solubility of this compound is attributed to its highly crystalline and lipophilic structure. Dissolution can be challenging in standard aqueous buffers like PBS or Tris-HCl without the use of co-solvents or other formulation aids.
Q3: Can I use DMSO to dissolve this compound for my in-vitro experiments?
A3: Yes, this compound is freely soluble in DMSO. However, for cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous culture medium.
Q4: What is the recommended storage condition for this compound solutions?
A4: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C to minimize degradation. Aqueous preparations of this compound are often less stable and prone to precipitation; it is recommended to prepare these solutions fresh before each experiment.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution upon dilution into aqueous media.
This is a common issue when diluting a concentrated DMSO stock of a poorly soluble compound into an aqueous buffer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Recommendations:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%.
-
Use Surfactants: Incorporate a biocompatible non-ionic surfactant, such as Pluronic® F-68 or Tween® 80, into your aqueous medium before adding the this compound stock.
-
Energy Input: After dilution, use gentle warming (to 37°C) or brief sonication to aid in dissolution and prevent immediate precipitation.
Issue 2: Low and variable bioavailability in animal studies.
The poor aqueous solubility of this compound can lead to inconsistent absorption and low bioavailability in vivo.
Potential Solutions & Formulation Strategies
| Strategy | Description | Key Advantages |
| Co-solvents | Using a mixture of water-miscible solvents. | Simple to prepare. |
| pH Adjustment | Modifying the pH of the solution to ionize this compound. | Can significantly increase solubility if the compound has ionizable groups. |
| Cyclodextrins | Encapsulating this compound within cyclodextrin (B1172386) molecules. | Forms a true solution, can improve stability. |
| Liposomes | Formulating this compound into lipid-based vesicles. | Suitable for intravenous administration, can alter biodistribution. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range. | Increases surface area for faster dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a 1 mg/mL this compound solution for in vivo studies.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water.
-
While stirring, slowly add the this compound powder to the HP-β-CD solution to achieve a final concentration of 1 mg/mL.
-
Continue stirring at room temperature for at least 4 hours, protected from light.
-
After stirring, visually inspect the solution for any undissolved particles.
-
Sterile-filter the final solution using a 0.22 µm syringe filter.
Protocol 2: Solubility Determination of this compound
This protocol outlines a shake-flask method for determining the equilibrium solubility of this compound.
Procedure:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, 10% DMSO).
-
Incubate the suspension at a constant temperature (e.g., 25°C or 37°C) in a shaking incubator for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 1.5 ± 0.3 |
| 10% DMSO (aq) | 25 | 50 ± 5 |
| 20% HP-β-CD (aq) | 25 | 1200 ± 50 |
| DMSO | 25 | > 100 |
This compound Signaling Pathway Context
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Cascade" (KSC) which is implicated in cellular proliferation. Understanding its mechanism is key to interpreting experimental results.
Caption: this compound inhibits the Kinase Signaling Cascade (KSC).
Troubleshooting unexpected toxicity of ZSH-512 in animal models
This technical support center provides troubleshooting guidance for researchers encountering unexpected toxicity with the investigational compound ZSH-512 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a critical downstream effector of the Growth Factor Receptor (GFR) signaling pathway, which is frequently hyperactivated in various solid tumors. By inhibiting TKX, this compound is designed to suppress tumor cell proliferation and survival.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: For most in vivo studies, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (0.9% NaCl). Solubility should be confirmed for your specific lot and concentration. We recommend preparing the formulation fresh daily and administering it via oral gavage (PO) or intraperitoneal (IP) injection.
Q3: Are there any known on-target toxicities associated with TKX inhibition?
A3: Yes, based on the known physiological role of the GFR/TKX pathway, on-target effects may include dermatological toxicities (e.g., rash, dry skin) and potential for mild gastrointestinal disturbances (e.g., diarrhea). These are typically dose-dependent and reversible.
Troubleshooting Guides for Unexpected Toxicity
This section addresses specific unexpected adverse events observed during in vivo studies with this compound.
Issue 1: Researchers observe rapid and severe body weight loss (>15%) and signs of dehydration within the first week of dosing, even at predicted therapeutic exposures.
Possible Causes and Solutions:
-
Off-Target Activity: this compound may be inhibiting other kinases or cellular targets involved in metabolic regulation or appetite control. The compound's promiscuity at higher concentrations could lead to these effects.
-
Gastrointestinal (GI) Toxicity: The compound may be causing more severe GI toxicity than anticipated, leading to poor nutrient absorption, diarrhea, and subsequent dehydration.
-
Formulation/Vehicle Toxicity: Although the recommended vehicle is generally well-tolerated, the specific animal strain or a high dosing volume may lead to adverse reactions.
Recommended Troubleshooting Steps:
-
Confirm Dose-Dependency: Perform a dose-range-finding study with at least three dose levels (e.g., predicted therapeutic dose, 2x, and 0.5x). Monitor body weight daily.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to differentiate between reduced appetite and other causes of weight loss.
-
Conduct Vehicle Control Group: Ensure a control group receives only the vehicle to rule out formulation-related toxicity.
-
Assess GI Health: Monitor for signs of diarrhea or abnormal feces. At necropsy, perform a gross examination of the GI tract and collect tissues for histopathology.
-
Plasma Exposure Analysis: Collect satellite blood samples to confirm that the plasma concentration of this compound aligns with expected levels. Higher-than-expected exposure could indicate poor metabolism or clearance in the selected animal model.
Issue 2: Significant elevation in liver enzymes (ALT, AST) is noted in terminal blood samples, suggesting hepatotoxicity.
Possible Causes and Solutions:
-
Metabolic Bioactivation: The liver may be metabolizing this compound into a reactive metabolite that is toxic to hepatocytes.
-
Off-Target Kinase Inhibition: this compound could be inhibiting kinases essential for hepatocyte health and function.
-
Biliary Transporter Inhibition: The compound might be interfering with bile acid transport, leading to cholestatic liver injury.
Recommended Troubleshooting Steps:
-
Characterize the Nature of Injury: Fractionate bilirubin (B190676) (direct vs. indirect) and measure alkaline phosphatase (ALP) to differentiate between hepatocellular and cholestatic injury.
-
Histopathological Analysis: Collect liver tissue for H&E staining to look for evidence of necrosis, apoptosis, inflammation, or steatosis.
-
In Vitro Hepatotoxicity Assays: Test this compound in primary hepatocyte cultures to determine if it is directly cytotoxic.
-
Metabolite Identification: Use techniques like LC-MS/MS to analyze plasma and liver microsome samples to identify potential reactive metabolites.
Data Presentation: Summary Tables
Table 1: Hypothetical Dose-Response Effect of this compound on Body Weight in Mice
| Dose Group (mg/kg, PO, QD) | Mean Body Weight Change (Day 7) | Incidence of Diarrhea |
| Vehicle Control | +2.5% | 0/10 |
| 25 mg/kg this compound | -3.1% | 1/10 |
| 50 mg/kg this compound | -11.8% | 5/10 |
| 100 mg/kg this compound | -18.2% | 9/10 |
Table 2: Hypothetical Clinical Chemistry Data Following 14-Day Dosing
| Parameter | Vehicle Control | 50 mg/kg this compound |
| ALT (U/L) | 35 ± 8 | 210 ± 45 |
| AST (U/L) | 52 ± 11 | 355 ± 68 |
| ALP (U/L) | 88 ± 15 | 110 ± 22 |
| Total Bilirubin (mg/dL) | 0.4 ± 0.1 | 0.9 ± 0.3 |
Experimental Protocols
Protocol 1: Liver Histopathology Sample Collection and Preparation
-
Euthanasia: Euthanize the animal using a humane, approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Necropsy: Perform a gross examination of the liver, noting any abnormalities in color, size, or texture.
-
Tissue Collection: Excise the entire liver. Take a representative section (approximately 5 mm thick) from the largest lobe.
-
Fixation: Immediately place the tissue section into a labeled cassette and immerse it in a volume of 10% neutral buffered formalin that is at least 10 times the volume of the tissue.
-
Processing: After 24-48 hours of fixation, the tissue should be processed through graded alcohols and xylene, embedded in paraffin (B1166041) wax, sectioned at 4-5 µm, and mounted on glass slides.
-
Staining: Stain the slides with Hematoxylin and Eosin (H&E) for microscopic evaluation by a qualified veterinary pathologist.
Visualizations: Diagrams and Workflows
Caption: Intended mechanism of action of this compound in the GFR signaling pathway.
Caption: Troubleshooting workflow for investigating this compound-induced hepatotoxicity.
Caption: General experimental workflow for in vivo dosing and monitoring.
How to mitigate off-target effects of ZSH-512
ZSH-512 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals mitigate the potential off-target effects of this compound during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). It functions as an ATP-competitive inhibitor, binding to the kinase domain of TKX and preventing the phosphorylation of its downstream substrates. This action effectively blocks the TKX signaling pathway, which is known to be a critical driver in certain cancer cell lines.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for TKX, cross-reactivity with other kinases, particularly those with structurally similar ATP-binding pockets, has been observed at higher concentrations. The most significant off-target activities are against Kinase A (KA) and Kinase B (KB). These off-target effects can lead to unintended cellular responses and potential toxicity, complicating the interpretation of experimental results.
Q3: At what concentration do off-target effects of this compound typically become apparent?
A3: Off-target effects are concentration-dependent. While the IC50 for the primary target, TKX, is in the low nanomolar range, inhibition of off-target kinases KA and KB typically occurs at micromolar concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for maximizing on-target effects while minimizing off-target activity in your specific cellular model.
Troubleshooting Guides
Issue 1: I am observing unexpected cell death or a reduction in cell viability that does not correlate with the known function of the primary target, TKX.
Possible Cause: This may be due to the off-target inhibition of Kinase A (KA), which is involved in a critical cell survival pathway.
Mitigation Strategies:
-
Concentration Optimization: The most effective initial step is to lower the concentration of this compound. A dose-response experiment is crucial to identify a therapeutic window where TKX is inhibited without significantly affecting KA.
-
Use of a More Selective Inhibitor: If available, consider using a structurally different TKX inhibitor with a lower affinity for KA.
-
Rescue Experiments: To confirm that the observed toxicity is due to the inhibition of KA, you can perform a rescue experiment. This involves the overexpression of a constitutively active form of KA or the downstream effector of the KA pathway to see if the toxic effects of this compound can be reversed.
Issue 2: My results are inconsistent across different cell lines, even those with similar expression levels of the primary target, TKX.
Possible Cause: The expression levels of the off-target kinases, KA and KB, may vary significantly between different cell lines. A cell line with high expression of KA or KB may be more susceptible to the off-target effects of this compound.
Mitigation Strategies:
-
Characterize Off-Target Expression: Before initiating your experiments, perform a baseline characterization of your cell lines to determine the expression levels of not only the primary target (TKX) but also the key off-targets (KA and KB). This can be done using techniques like Western blotting or quantitative PCR.
-
Select Appropriate Cell Lines: Choose cell lines with low or negligible expression of the off-target kinases for your initial experiments to isolate the effects of inhibiting the primary target.
-
Use Knockout/Knockdown Models: To definitively attribute an observed phenotype to the inhibition of the primary target, use a cell line where the off-target kinases have been knocked out or knocked down using techniques like CRISPR-Cas9 or shRNA.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibition data for this compound against its primary target (TKX) and key off-targets (KA and KB).
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (fold vs. TKX) |
| TKX (Primary Target) | 15 | 8 | 1 |
| Kinase A (Off-Target) | 1,200 | 650 | 80 |
| Kinase B (Off-Target) | 3,500 | 1,800 | 233 |
-
IC50: The half-maximal inhibitory concentration.
-
Ki: The inhibition constant.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration range of this compound that effectively inhibits the primary target (TKX) while minimizing off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of this compound for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
On-Target Effect: Measure the phosphorylation of a known downstream substrate of TKX using a technique like Western blotting or an ELISA-based assay.
-
Off-Target Effect/Toxicity: Assess cell viability using an MTT or CellTiter-Glo assay.
-
-
Data Analysis: Plot the percentage of inhibition of the TKX substrate phosphorylation and the percentage of cell viability against the log concentration of this compound. The optimal concentration will be the one that gives maximal inhibition of the on-target pathway with minimal cell death.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Logical workflow for troubleshooting off-target effects.
Improving the bioavailability of ZSH-512 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel synthetic retinoid, ZSH-512. The focus of this guide is to address challenges related to its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel synthetic retinoid that selectively targets the retinoic acid receptor (RAR)γ. Its primary mechanism of action involves the epigenetic reprogramming of cancer stem cells. It has demonstrated potent in vitro cytotoxicity against colorectal cancer patient-derived organoids (PDOs) and has shown efficacy in reducing tumor formation and liver metastasis in mouse models.[1]
Q2: I am observing low or inconsistent efficacy of this compound in my animal models. Could this be a bioavailability issue?
Low and variable efficacy in in vivo studies, despite promising in vitro data, is often linked to poor bioavailability.[2] Like many retinoids, this compound is likely a lipophilic molecule with poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract and consequently, low absorption into the systemic circulation.[2][3] Other factors that can contribute to low bioavailability include first-pass metabolism in the liver and intestines.[2]
Q3: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The selection of an appropriate strategy depends on the physicochemical properties of this compound. Common approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size through techniques like micronization or nanonization can improve its dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q4: How do I select the best formulation strategy for this compound?
A systematic approach starting with preformulation studies is crucial. This involves characterizing the physicochemical properties of this compound, such as its solubility in various solvents and biorelevant media, its pKa, and its LogP. The Biopharmaceutical Classification System (BCS) or the Developability Classification System (DCS) can then be used to guide the selection of the most appropriate formulation strategy.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low and variable plasma concentrations of this compound | Poor aqueous solubility leading to incomplete dissolution. | - Formulation Optimization: Explore bioavailability-enhancing formulations such as micronized suspensions, solid dispersions, or lipid-based formulations (e.g., SEDDS). - Vehicle Selection: Ensure the dosing vehicle is optimized for this compound's solubility and stability. Consider using a co-solvent system or a lipid-based vehicle. |
| Rapid first-pass metabolism. | - Route of Administration: Consider alternative routes of administration, such as intravenous (IV) injection, to bypass first-pass metabolism and determine the absolute bioavailability. - Metabolic Inhibition: In preclinical models, co-administration with a metabolic inhibitor can be explored, but this should be done with caution and proper scientific justification. | |
| Precipitation of this compound in the dosing vehicle | Exceeding the solubility limit of the compound in the chosen vehicle. | - Solubility Assessment: Conduct thorough solubility studies of this compound in a range of pharmaceutically acceptable vehicles. - Co-solvents and Solubilizers: Utilize co-solvents (e.g., PEG 400, propylene (B89431) glycol) or solubilizing agents (e.g., cyclodextrins, surfactants) to increase the solubility of this compound in the formulation. |
| pH or temperature sensitivity. | - pH Control: Buffer the formulation to a pH that ensures maximum solubility and stability of this compound. - Temperature Control: Maintain a constant and controlled temperature during formulation preparation and storage. | |
| Inconsistent tumor growth inhibition in xenograft models | High inter-animal variability in drug exposure. | - Formulation Homogeneity: Ensure the dosing formulation is a homogenous and stable suspension or solution to guarantee consistent dosing. - Dosing Technique: Standardize the oral gavage technique to minimize variability in administration. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a different vehicle (e.g., water, phosphate-buffered saline pH 7.4, corn oil, PEG 400, 20% Solutol HS 15 in water).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in a rodent model.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats or BALB/c mice, allowing for an appropriate acclimatization period.
-
Study Design: A single-dose, two-group, parallel design is often suitable.
-
Group 1 (Oral Administration): Administer the this compound formulation via oral gavage at a predetermined dose.
-
Group 2 (Intravenous Administration): Administer a solubilized form of this compound intravenously to determine the absolute bioavailability.
-
-
Dosing and Sampling:
-
Fast the animals overnight before dosing.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the this compound concentration using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Visualizations
Caption: Workflow for improving and assessing the in vivo bioavailability of this compound.
Caption: Simplified signaling pathway of this compound in cancer stem cells.
References
ZSH-512 degradation pathways and how to prevent them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of ZSH-512 and best practices to prevent them during experimental procedures. As specific degradation data for this compound is not publicly available, this guide is based on the known stability characteristics of retinoids, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a novel, synthetic retinoid that acts as a selective retinoic acid receptor γ (RARγ) agonist. Retinoids are derivatives of vitamin A and are known for their roles in various biological processes.
Q2: What are the primary factors that can cause the degradation of retinoids like this compound?
A2: Retinoids are generally susceptible to degradation from exposure to light, oxygen, and high temperatures.[1][2] The chemical structure of retinoids, containing a polyene chain, makes them prone to isomerization and oxidation.
Q3: How does light exposure affect retinoids?
A3: Light, particularly UV irradiation, can induce photodegradation. This process can involve isomerization of the retinoid molecule (e.g., conversion from all-trans to various cis isomers) and can lead to the formation of degradation products such as anhydroretinol from retinyl esters.[3] Light-induced degradation is often more significant than temperature-induced degradation.[1][4]
Q4: What is the impact of oxygen on retinoid stability?
A4: The presence of oxygen can lead to oxidation of the retinoid structure, resulting in a loss of biological activity. The oxidation process can be complex, leading to a variety of oxidized derivatives.
Q5: Are there any formulation components that can enhance the stability of retinoids?
A5: Yes, the stability of retinoids is highly dependent on the formulation. The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), has been shown to improve the stability of some retinoids by preventing oxidative degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on potential degradation-related causes.
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause: Degradation of this compound in stock solutions or culture media.
-
Troubleshooting Steps:
-
Protect from Light: Ensure that all solutions containing this compound are prepared, stored, and used with minimal exposure to light. Use amber-colored vials or wrap containers in aluminum foil.
-
Control Temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C for long-term storage) and minimize freeze-thaw cycles. When in use, keep solutions on ice.
-
Use Fresh Solutions: Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old solutions.
-
Inert Atmosphere: For long-term storage of the solid compound or highly concentrated stock solutions, consider storage under an inert gas like argon or nitrogen to minimize oxidation.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not contribute to its degradation. Run appropriate vehicle controls in your experiments.
-
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS) of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately after preparation, analyze a freshly prepared solution of this compound to establish a baseline chromatogram.
-
Stress Samples: To identify potential degradation products, intentionally expose this compound solutions to light, heat, and air. Analyze these "stressed" samples to see if the unexpected peaks correspond to these conditions.
-
Review Sample Handling: Scrutinize the entire sample preparation and analysis workflow for potential exposure to light or elevated temperatures.
-
Check Solvent Stability: Ensure that the solvents used for sample preparation and in the mobile phase are of high purity and do not contain impurities that could react with this compound.
-
General Retinoid Stability Data
The following table summarizes general stability data for retinoids from published studies. This information can be used as a general guideline for handling this compound, but specific stability studies for this compound are recommended.
| Retinoid Type | Condition | Stability Outcome | Citation |
| Various Retinoids | 6 months at 25°C | 0% - 80% decline in concentration | |
| Various Retinoids | 6 months at 40°C | 40% - 100% decline in concentration | |
| Retinol (RE) | UV Irradiation (4h) | Degradation via free radical chain reaction | |
| Retinyl Acetate (RA) & Palmitate (RP) | UV Irradiation (4h) | Predominantly ionic photodissociation to anhydroretinol |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Storage of Solid Compound: Upon receipt, store the solid this compound compound at -20°C or as recommended by the supplier, protected from light. For long-term storage, consider placing the container inside a desiccator with an inert atmosphere.
-
Preparation of Stock Solutions:
-
Perform all manipulations in a dimly lit area or under yellow light.
-
Use high-purity, degassed solvents (e.g., DMSO, ethanol).
-
Prepare a concentrated stock solution (e.g., 10 mM) in an amber-colored glass vial with a PTFE-lined cap.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Storage of Stock Solutions:
-
Store aliquots at -80°C for long-term storage.
-
For short-term storage (a few days), -20°C may be sufficient.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution on ice, protected from light.
-
Dilute the stock solution to the final working concentration in your experimental medium immediately before use.
-
Visualizations
Caption: Generalized degradation pathways for retinoids like this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic ZSH-512
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing batch-to-batch variability of the synthetic retinoid, ZSH-512. Consistent compound performance is critical for reproducible experimental results and successful drug development. This resource provides frequently asked questions (FAQs) and troubleshooting guides to address common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic retinoid that selectively targets the retinoic acid receptor (RAR)γ.[1][2] It has shown promise in preclinical studies for impeding the progress of colorectal cancer by targeting cancer stem cells (CSCs).[1] The mechanism of action involves the modulation of the RARγ-KDM3A axis, which leads to epigenetic reprogramming and the suppression of stemness-related signaling pathways such as Wnt, Hippo, and Hedgehog.[1][2]
Q2: Why is batch-to-batch variability a concern for this compound?
A2: Like many synthetic compounds, the multi-step synthesis of this compound can be susceptible to minor variations in reaction conditions, raw material quality, and purification processes.[3] This can lead to differences in purity, impurity profiles, and physical properties between batches. Such variability can significantly impact experimental outcomes, leading to inconsistent results in efficacy, toxicity, and pharmacokinetic studies.[4]
Q3: What are the potential consequences of using a variable batch of this compound in my experiments?
A3: Using a batch of this compound with significant deviations from the reference standard can lead to several issues, including:
-
Inconsistent biological activity (e.g., altered IC50 values in cell-based assays).
-
Unexpected toxicity or side effects.
-
Poor reproducibility of in vitro and in vivo experiments.[5]
Q4: How can I ensure the quality and consistency of the this compound I receive?
A4: It is crucial to obtain a Certificate of Analysis (CoA) for each batch of this compound from the supplier. The CoA should provide detailed information on the compound's identity, purity (typically determined by HPLC and/or LC-MS), and other relevant physicochemical properties.[6][7] For critical applications, it is also advisable to perform in-house quality control checks.[8]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Observed Between Batches
You notice that a new batch of this compound exhibits a significantly different potency (e.g., a shift in the IC50 value) in your cell-based assays compared to a previous batch.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Purity and Impurity Profile Differences | 1. Review the Certificate of Analysis (CoA): Compare the purity and impurity profiles of the new and old batches. Even minor differences in impurities can sometimes affect biological activity. 2. Perform Analytical Chemistry Analysis: If possible, re-characterize both batches in-house using techniques like HPLC, LC-MS, and NMR to confirm identity, purity, and integrity.[8] 3. Contact the Supplier: Discuss the observed discrepancy with the supplier and provide them with your analytical data. They may be able to provide insights or a replacement batch. |
| Compound Stability and Storage | 1. Verify Storage Conditions: Ensure that the compound has been stored correctly as per the supplier's recommendations (e.g., temperature, light protection). Improper storage can lead to degradation.[9] 2. Assess Stability in Experimental Media: this compound may have limited stability in your cell culture media. Assess its stability over the course of your experiment by incubating it in the media and analyzing its concentration at different time points.[9] |
| Experimental Variability | 1. Standardize Protocols: Ensure that all experimental parameters, such as cell passage number, seeding density, and treatment duration, are consistent between experiments.[10] 2. Include a Reference Standard: If available, include a well-characterized reference batch of this compound in your assays to normalize the results from new batches. |
Issue 2: Poor Solubility or Precipitation of this compound in Experimental Solutions
You are having difficulty dissolving a new batch of this compound in your chosen solvent, or it precipitates out of solution during your experiment.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Different Crystal Polymorph or Salt Form | 1. Consult the Supplier: Inquire if there have been any changes to the manufacturing process that might have resulted in a different polymorphic or salt form of this compound, as this can affect solubility. 2. Characterize the Solid State: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify the solid-state form. |
| Incorrect Solvent or pH | 1. Optimize Solubilization Protocol: Experiment with different solvents or co-solvents. Gentle heating or sonication may also aid in dissolution. 2. Adjust pH: The solubility of this compound may be pH-dependent. Determine the optimal pH for solubility in your experimental buffer. |
| Concentration Exceeds Solubility Limit | 1. Determine the Solubility Limit: Experimentally determine the maximum solubility of the current batch in your specific solvent and experimental media. 2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment and avoid long-term storage of stock solutions, especially at high concentrations. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized for your specific HPLC system and the characteristics of the this compound batch.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
Protocol 2: In Vitro Cell Proliferation Assay to Determine IC50 of this compound
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line (e.g., HCT116).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from different batches in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the number of viable cells in each well according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZSH-512 Inhibition Failure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering a lack of response to ZSH-512 in their cancer cell line experiments. The information is designed for researchers, scientists, and drug development professionals to diagnose and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, synthetic retinoid designed to target and inhibit cancer stem cells (CSCs).[1][2] Its primary mechanism involves selectively binding to the Retinoic Acid Receptor γ (RARγ). This binding event leads to reduced recruitment of RARγ to the promoter region of KDM3A (a histone demethylase), thereby suppressing KDM3A transcription.[2] The downregulation of KDM3A results in broad epigenetic reprogramming that impedes stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog, ultimately inhibiting CSC proliferation and tumor-forming capabilities.[1][2]
Q2: My cancer cell line is not responding to this compound. What are the most likely biological reasons?
A2: The lack of response is likely tied to the specific molecular characteristics of your cell line. Key biological reasons include:
-
Low or Absent Target Expression: The this compound mechanism is dependent on the presence of its target, RARγ, and the downstream effector, KDM3A. Your cell line may not express sufficient levels of either protein for the inhibitor to be effective. High KDM3A expression, in particular, has been suggested as a potential predictive biomarker for this compound sensitivity.
-
Irrelevant Signaling Pathway: The cancer cell line's survival and proliferation may not be dependent on the stemness pathways (Wnt, Hippo, Hedgehog) that this compound indirectly suppresses.
-
Lack of Cancer Stem Cell (CSC) Phenotype: this compound is specifically designed to target CSCs. If your cell line exists in a more differentiated state or has a very small CSC subpopulation, the overall inhibitory effect on the bulk of the cells may be negligible.
-
Intrinsic or Acquired Resistance: The cell line may possess intrinsic resistance mechanisms or may have developed acquired resistance. This can involve the activation of alternative "bypass" signaling pathways that compensate for the inhibition of the RARγ-KDM3A axis.
Q3: How can I determine if the problem is with my experimental setup rather than the cell line itself?
A3: It is crucial to rule out technical errors. Inconsistent results are often traced back to the experimental procedure. Consider the following:
-
Compound Integrity: Verify the quality, purity, and concentration of your this compound stock. Ensure it was dissolved in the correct solvent (e.g., DMSO) and stored properly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cell Culture Health: Use cells within a consistent and low passage range to avoid issues related to genetic drift. Regularly check for contamination (e.g., mycoplasma) and ensure cells are healthy and growing optimally before starting an experiment.
-
Assay Performance: Ensure your cell viability assay (e.g., MTT, MTS, WST-1) is optimized for your cell line, including cell seeding density and assay incubation time. Run appropriate controls, including vehicle-only (e.g., DMSO) and positive controls (a compound known to kill your cells).
Q4: I believe my cell line is genuinely resistant. What is the first step to confirm this?
A4: The first step is to quantitatively confirm the level of resistance by determining the half-maximal inhibitory concentration (IC50). Perform a dose-response experiment where you treat the cells with a range of this compound concentrations. If the calculated IC50 value is significantly higher than what is reported for sensitive cell lines, or if you cannot achieve 50% inhibition even at high concentrations, this confirms a lack of sensitivity or resistance.
Troubleshooting Guide
If you are observing a lack of efficacy with this compound, follow this step-by-step guide to diagnose the issue.
Step 1: Verify Experimental Integrity and Compound Activity
Before investigating complex biological reasons, ensure your experimental system is functioning correctly.
-
Action 1: Test Compound Aliquot. Use a new or different aliquot of this compound to rule out degradation of your working stock.
-
Action 2: Use a Positive Control Cell Line. If possible, test this compound on a cell line reported to be sensitive (e.g., HCT116 or HT29 colorectal cancer cells, specifically their tumor-sphere-forming populations). A positive result in a control line confirms your compound and assay are working.
-
Action 3: Optimize Cell Viability Assay. Re-evaluate your assay parameters. Inconsistent cell seeding is a common source of variable results. Ensure the drug incubation time is sufficient, typically 24-96 hours, depending on the experimental design.
Step 2: Characterize the Target Pathway in Your Cell Line
The most direct cause of non-response is the absence of the drug's target or key downstream effectors.
-
Action 1: Measure RARγ and KDM3A Expression. Use Western Blotting to check for the protein expression of both RARγ and KDM3A. Concurrently, use RT-qPCR to measure their mRNA expression levels. Compare these levels to a known sensitive cell line if available.
-
Action 2: Analyze Downstream Pathways. If RARγ and KDM3A are present, check the basal activity of downstream stemness pathways like Wnt and Hippo. If these pathways are not active in your cell line, inhibiting them will have no effect on viability.
Quantitative Data Summary: Troubleshooting Outcomes
Use the table below to interpret the results from your troubleshooting experiments.
| Observation | Potential Cause | Next Step |
| This compound inhibits the positive control cell line but not your cell line. | Issue is specific to your cell line (biological). | Proceed to Step 2. |
| This compound fails to inhibit both your cell line and the positive control. | Problem with the compound or assay protocol. | Re-evaluate compound integrity and assay setup. |
| Western Blot / RT-qPCR shows no or very low RARγ and/or KDM3A expression. | Cell line lacks the necessary molecular targets for this compound. | Consider this cell line unsuitable for this compound studies. |
| RARγ and KDM3A are expressed, but the cell line is still unresponsive. | Intrinsic resistance, activation of bypass pathways, or lack of CSC phenotype. | Investigate bypass pathway activation (e.g., phospho-RTK arrays) or assess the CSC subpopulation. |
Visualizing the Process
This compound Signaling Pathway
General Experimental Workflow
Troubleshooting Decision Tree
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include "vehicle-only" (e.g., DMSO) and "no-treatment" controls.
-
Incubation: Incubate the plate for your desired endpoint (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression
This protocol allows for the detection and relative quantification of specific proteins, such as RARγ and KDM3A.
-
Sample Preparation: Culture cells with and without this compound treatment. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RARγ or anti-KDM3A) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze band intensities relative to a loading control like β-actin or GAPDH.
Protocol 3: RT-qPCR for Gene Expression Analysis
Quantitative Reverse Transcription PCR (RT-qPCR) is used to measure the amount of a specific mRNA, providing insight into gene expression levels.
-
RNA Isolation: Treat cells as required, then isolate total RNA using a reagent like Trizol or a column-based kit. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).
-
qPCR Reaction Setup: In a qPCR plate, set up reactions for each sample containing: cDNA template, forward and reverse primers for your target gene (e.g., RARG, KDM3A) and a reference gene (e.g., ACTB, GAPDH), and a qPCR master mix (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR run on a real-time PCR machine. The machine will monitor the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) value for each reaction. Calculate the relative expression of your target gene using the ΔΔCt method, normalizing its expression to the reference gene.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Epigenetic Modulating Effects of ZSH-512
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZSH-512, a novel synthetic retinoid that acts as a potent epigenetic modulator. The information is tailored for researchers, scientists, and drug development professionals working to enhance the effects of this compound in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Effect of this compound on Target Gene Expression
-
Question: We are not observing the expected downregulation of KDM3A or downstream targets in the Wnt, Hippo, and Hedgehog pathways after this compound treatment in our colorectal cancer (CRC) cell lines. What could be the issue?
-
Answer: Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Cell Line Specificity: this compound's efficacy is linked to high KDM3A expression.[1] Verify the baseline expression levels of KDM3A and its target, RARγ, in your specific CRC cell line. Cell lines with low intrinsic expression may be less responsive.
-
Compound Integrity and Solubility: Ensure the this compound compound is properly stored and has not degraded. This compound is a synthetic retinoid and may be sensitive to light and temperature. Confirm its solubility in your cell culture medium; precipitation will reduce its effective concentration.
-
Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines. A dose-response experiment is recommended. Based on published data, concentrations of 5 µM to 10 µM have been shown to be effective in vitro.[1] Treatment duration is also critical; ensure sufficient time for the epigenetic modifications and subsequent transcriptional changes to occur.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to various treatments. Regularly test your cell cultures for mycoplasma.
-
Issue 2: High Variability in ATAC-seq or RNA-seq Results
-
Question: Our ATAC-seq and RNA-seq data from this compound-treated cells show high variability between biological replicates. How can we improve the consistency of our results?
-
Answer: High variability in sequencing data can stem from several sources. Here are some key areas to address:
-
Consistent Cell Culture Conditions: Ensure all replicates are treated under identical conditions, including cell density, passage number, and media composition. Subtle differences in culture conditions can lead to significant variations in gene expression and chromatin accessibility.
-
Synchronized Treatment: For time-course experiments, ensure that this compound is added and removed at precisely the same time for all replicates.
-
Quality Control of Starting Material: The quality of your cells is paramount. Ensure high cell viability before starting the ATAC-seq or RNA-seq protocols. Dead or dying cells can contaminate the sample and introduce noise.
-
Library Preparation Consistency: Minimize variability during library preparation by using a consistent workflow, including the same reagents and incubation times for all samples. For ATAC-seq, the tagmentation step is particularly sensitive and should be carefully controlled.
-
Sequencing Depth: Inadequate sequencing depth can lead to an inability to detect subtle changes. Ensure sufficient sequencing depth for your experimental goals.
-
Issue 3: Difficulty in Establishing Patient-Derived Organoids (PDOs) or Xenografts (PDXs) for this compound Testing
-
Question: We are having trouble establishing viable colorectal cancer PDOs or PDXs to test the efficacy of this compound. What are some common pitfalls?
-
Answer: Establishing PDOs and PDXs can be challenging. Here are some factors to consider:
-
Tissue Quality: The quality of the initial patient tissue is critical. Ensure rapid and appropriate transport and processing of the tissue to maintain cell viability.
-
Culture Conditions for PDOs: PDO culture requires specific media formulations and extracellular matrix support (e.g., Matrigel). Optimize these conditions for your specific tumor type.
-
Host Mice for PDXs: The choice of immunocompromised mouse strain is important for successful engraftment. Ensure the mice are healthy and housed in a sterile environment to prevent infections.
-
Tumor Heterogeneity: Not all patient tumors will successfully establish as PDOs or PDXs. The success rate can depend on the specific characteristics of the tumor.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the application and mechanism of this compound.
-
Question 1: What is the primary mechanism of action of this compound?
-
Answer: this compound is a novel synthetic retinoid that selectively targets the retinoic acid receptor γ (RARγ). By binding to RARγ, this compound modulates the RARγ-KDM3A axis, leading to the epigenetic reprogramming of cancer stem cells. This action suppresses key stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[1]
-
-
Question 2: How does this compound differ from other retinoids like ATRA?
-
Answer: this compound exhibits a distinct mechanism compared to other retinoids such as all-trans retinoic acid (ATRA). While both are retinoids, this compound specifically targets RARγ and downregulates the histone demethylase KDM3A. This leads to an increase in H3K9me2 levels, a repressive histone mark, at the promoters of stemness-related genes.[1]
-
-
Question 3: What are the recommended concentrations for in vitro and in vivo studies?
-
Answer: For in vitro studies with colorectal cancer cell lines and patient-derived organoids, effective concentrations of this compound range from 5 µM to 10 µM.[1] In in vivo mouse models, intraperitoneal administration of 2.3 mg/kg to 5 mg/kg has been shown to be effective in reducing tumor growth.[1]
-
-
Question 4: What biomarkers can be used to predict sensitivity to this compound?
-
Question 5: What are the expected downstream effects of this compound treatment?
-
Answer: Treatment with this compound is expected to lead to a dose-dependent decrease in the expression of KDM3A and a corresponding increase in the levels of the repressive histone mark H3K9me2.[1] This should be accompanied by the downregulation of target genes within the Wnt, Hippo, and Hedgehog signaling pathways. A decrease in the expression of RARγ has also been observed following this compound treatment.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Patient-Derived Organoids (PDOs)
| Treatment Group | Concentration (µM) | Inhibition Rate (%) in PDO-1 | Inhibition Rate (%) in PDO-2 |
| This compound | 10 | 99.76 | 99.81 |
| ATRA | 10 | Less effective than this compound | Less effective than this compound |
| WYC-209 | 10 | Less effective than this compound | Less effective than this compound |
| 5-FU | 10 | Less effective than this compound | Less effective than this compound |
| CPT-11 | 10 | Less effective than this compound | Less effective than this compound |
Data adapted from a study on colorectal cancer PDOs, highlighting the superior potency of this compound at 10 µM compared to other agents.[1]
Table 2: In Vivo Efficacy of this compound in a KDM3A-High Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Tumor Weight Decrease (%) |
| This compound | 2.3 mg/kg (intraperitoneal) | 37.9 | 33.3 |
| DMSO (Control) | - | 0 | 0 |
Results from a 12-day treatment period in a KDM3A-high colorectal cancer PDX model, demonstrating significant tumor growth inhibition by this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published research and should be adapted to specific laboratory conditions.
1. Western Blot Analysis for RARγ and KDM3A Expression
-
Cell Lysis: Treat CRC cells with the desired concentration of this compound for the specified duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RARγ, KDM3A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Treat cells with this compound as required. Extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for KDM3A, and key genes in the Wnt (e.g., CTNNB1, MYC), Hippo (e.g., YAP1, TEAD4), and Hedgehog (e.g., GLI1, PTCH1) pathways. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
3. Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq)
-
Cell Preparation: Harvest approximately 50,000 viable cells after this compound treatment.
-
Cell Lysis: Lyse the cells in a buffer containing NP-40 to isolate the nuclei.
-
Tagmentation: Incubate the nuclei with a hyperactive Tn5 transposase to simultaneously fragment the DNA and ligate sequencing adapters into open chromatin regions.
-
DNA Purification: Purify the tagmented DNA using a DNA purification kit.
-
PCR Amplification: Amplify the library using a limited number of PCR cycles to avoid amplification bias.
-
Library Quantification and Sequencing: Quantify the library and perform paired-end sequencing on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound-treated and control samples.
Visualizations
Signaling Pathway Diagram
References
Adjusting ZSH-512 treatment protocols for different cell densities
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting ZSH-512 treatment protocols for different cell densities. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic retinoid that selectively targets the retinoic acid receptor gamma (RARγ).[1][2] Its mechanism of action involves modulating the RARγ-KDM3A axis, which leads to epigenetic reprogramming and the broad suppression of key stemness-related signaling pathways, including the Wnt, Hippo, and Hedgehog pathways.[1][2] This activity has been shown to effectively inhibit the proliferation and tumor-forming abilities of colorectal cancer stem cells (CSCs).[1]
Q2: Why is it critical to adjust this compound treatment protocols for different cell densities?
A2: Cell density, or confluency, can significantly impact the efficacy and observed cytotoxicity of a therapeutic compound. This phenomenon, sometimes referred to as the "inoculum effect," can lead to variable and difficult-to-reproduce results. At higher cell densities, the effectiveness of some chemotherapeutic agents can be reduced. Conversely, cells at a very low density may be more sensitive to drug treatment. Therefore, it is crucial to optimize this compound concentration based on the specific cell density used in your experimental setup to ensure reliable and consistent data.
Q3: How does cell density affect cellular responses to drug treatment?
A3: Cell density can influence a variety of cellular processes that can alter drug efficacy. Proteomic studies have shown that protein expression patterns, including those for proteins involved in the cell cycle, differ between cells at varying confluencies. Intercellular communication, the expression of surface proteins, and the secretion of paracrine factors are also affected by cell density. These changes can alter the activity of signaling pathways and, consequently, the cellular response to a drug.
Q4: What are the initial recommended seeding densities and this compound concentrations to test?
A4: The optimal seeding density and this compound concentration are highly dependent on the cell line and the duration of the experiment. It is recommended to first determine the optimal seeding density that allows for logarithmic growth throughout the experiment without reaching full confluency. A starting point for many adherent cell lines in a 96-well plate is to test a range from 1,000 to 20,000 cells per well. For this compound, a pilot experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) is advisable to determine the approximate effective range for your specific cell line and density.
Troubleshooting Guides
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven distribution of this compound, or "edge effects" in the culture plate.
-
Solution:
-
Ensure the cell suspension is thoroughly mixed before plating to guarantee a uniform cell number in each well.
-
When adding this compound, pipette it carefully into the center of the well and gently mix the plate to ensure even distribution.
-
To avoid edge effects, consider not using the outer wells of the plate for data collection and instead fill them with sterile PBS or media to maintain humidity.
-
Problem 2: this compound shows high cytotoxicity at low concentrations in low-density cultures.
-
Possible Cause: Cells at lower densities can be more sensitive to drug treatment. The concentration of this compound may be too high for the number of cells present.
-
Solution:
-
Perform a dose-response experiment at your target low cell density to determine the optimal, less cytotoxic concentration.
-
Consider a shorter treatment duration for lower-density cultures.
-
Problem 3: Reduced or no effect of this compound in high-density or confluent cultures.
-
Possible Cause: The "inoculum effect," where a higher cell density reduces the effective concentration of the drug per cell. This can be due to increased drug metabolism by the larger number of cells or altered cellular signaling in confluent cultures.
-
Solution:
-
Increase the concentration of this compound for high-density cultures. A cell density-by-drug concentration matrix experiment is recommended to identify the optimal concentration for your high-density condition.
-
Ensure that the treatment duration is sufficient for the drug to exert its effect in a denser culture.
-
Problem 4: Inconsistent results between experiments performed on different days.
-
Possible Cause: Variability in cell passage number, confluency at the time of treatment, or the health of the cells.
-
Solution:
-
Use cells within a consistent and low passage number range for all experiments.
-
Standardize the cell seeding density and the duration of culture before initiating this compound treatment to ensure a consistent level of confluency.
-
Regularly monitor cell health and morphology.
-
Data Presentation
Table 1: Example of a Cell Density and this compound Concentration Matrix for a 48-hour Treatment
| Seeding Density (cells/well in 96-well plate) | This compound [0.1 nM] (% Viability) | This compound [1 nM] (% Viability) | This compound [10 nM] (% Viability) | This compound [100 nM] (% Viability) | This compound [1 µM] (% Viability) | This compound [10 µM] (% Viability) |
| 2,000 (Low Density) | 98% | 95% | 80% | 50% | 20% | 5% |
| 10,000 (Medium Density) | 100% | 98% | 90% | 75% | 45% | 15% |
| 20,000 (High Density) | 100% | 100% | 95% | 85% | 60% | 30% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Cell Seeding: Prepare a serial dilution of your cell suspension and seed a multi-well plate with a range of cell densities (e.g., for a 96-well plate, test 2,000, 5,000, 10,000, 15,000, and 20,000 cells per well).
-
Cell Culture: Culture the cells for the intended duration of your this compound treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Measurement: At each time point, measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Plot the growth curves for each seeding density.
-
Selection: Choose the seeding density that results in exponential cell growth and avoids confluency by the end of the planned experiment.
Protocol 2: Cell Density-Dependent Dose-Response to this compound
-
Cell Seeding: Plate your cells in a 96-well plate at the predetermined low, medium, and high densities. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each cell density. Plot the dose-response curves to determine the IC50 for this compound at each cell density.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for protocol optimization.
Caption: Troubleshooting decision tree.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vivo Efficacy Showdown: ZSH-512 Outperforms WYC-209 in Colorectal Cancer Models
For Immediate Release
A comparative analysis of in vivo studies reveals that ZSH-512, a novel synthetic retinoid, demonstrates superior efficacy in inhibiting tumor growth and metastasis in colorectal cancer (CRC) models compared to its predecessor, WYC-209. Experimental data indicates that this compound's targeted action on the RARγ-KDM3A axis provides a more potent anti-tumor effect than WYC-209, which operates through different mechanisms in other cancer types. This guide provides a comprehensive overview of the in vivo performance of both compounds, detailed experimental protocols, and an examination of their distinct signaling pathways.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key findings from a head-to-head in vivo comparison of this compound and WYC-209 in a colorectal cancer xenograft model.
| Parameter | This compound (5 mg/kg) | WYC-209 (5 mg/kg) | 5-FU (25 mg/kg) | Control (0.1% DMSO) |
| Tumor Volume Reduction | Substantial Reduction | Less Effective than this compound | Less Effective than this compound | N/A |
| Tumor Weight Reduction | Substantial Reduction | Less Effective than this compound | Less Effective than this compound | N/A |
| Inhibition of Liver Metastasis | Significant Inhibition | Not specified in direct comparison | Minimal Effects | N/A |
| Observed Toxicity | No noticeable toxicity | Negligible toxicity in non-cancerous cells[1] | Standard chemotherapy-associated toxicity | N/A |
Experimental Protocols
The in vivo efficacy of this compound and WYC-209 was evaluated using established xenograft models of colorectal cancer. The following protocols provide a detailed methodology for these key experiments.
Colorectal Cancer Xenograft Model
-
Animal Model: BALB/c nude mice (athymic, 5-6 weeks old) are typically used for their immunodeficient state, which allows for the growth of human tumor xenografts.[2]
-
Cell Line: Human colorectal carcinoma HCT-116 cells, specifically tumor-repopulating cells (TRCs), are utilized.[3][4] These cells may be engineered to express luciferase for bioluminescent imaging.
-
Cell Preparation and Injection: HCT-116-TRCs are harvested and suspended in a suitable medium, such as a mixture of DMEM and Matrigel.[5] For subcutaneous models, approximately 1 x 10^6 cells are injected into the flank of the mice.[3][5] For orthotopic models that mimic the primary tumor site, cells are injected into the cecal wall.[4][6]
-
Treatment Regimen: Once tumors reach a palpable size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.[3] this compound and WYC-209 are administered intraperitoneally at a dosage of 5 mg/kg every 2 days for a specified period (e.g., 12 days).[7] The control group receives a vehicle solution (0.1% DMSO). A standard chemotherapeutic agent, such as 5-Fluorouracil (5-FU), may be used as a positive control.
-
Tumor Measurement: Tumor volume is monitored regularly using digital calipers and calculated using the formula: (length × width²) / 2. At the end of the study, mice are euthanized, and tumors are excised and weighed.
Assessment of Liver Metastasis
-
Animal Model and Cell Injection: To model liver metastasis, HCT-116-TRCs expressing luciferase are injected into the spleen of nude mice (intrasplenic injection).[8][9] The cells then travel to the liver via the portal circulation.
-
Bioluminescent Imaging: Liver metastasis is monitored using an in vivo imaging system (e.g., IVIS).[9][10][11] Mice are injected with luciferin, the substrate for luciferase, and the resulting bioluminescent signal is captured and quantified.[9][10] Imaging is typically performed at regular intervals to track the progression of metastasis.[12]
-
Data Analysis: The intensity of the bioluminescent signal correlates with the tumor burden in the liver.[9] At the end of the experiment, livers can be explanted for ex vivo imaging and histological analysis to confirm the presence of metastatic lesions.[9]
Signaling Pathways and Mechanisms of Action
This compound and WYC-209, while both synthetic retinoids, exert their anti-tumor effects through distinct signaling pathways.
This compound: Targeting the RARγ-KDM3A Axis in Colorectal Cancer
This compound selectively targets the Retinoic Acid Receptor gamma (RARγ).[1] This interaction leads to the downregulation of KDM3A (Lysine-specific demethylase 3A), a histone demethylase.[1] The reduction in KDM3A activity results in epigenetic reprogramming, broadly suppressing key stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[1][10] This comprehensive modulation of cancer stem cell pathways contributes to the potent anti-tumor and anti-metastatic effects of this compound in colorectal cancer.[1]
WYC-209: Diverse Mechanisms in Different Cancers
The mechanism of action for WYC-209 appears to be context-dependent, varying with the type of cancer.
-
In Gastric Cancer: WYC-209 activates RARα, which in turn downregulates the expression of WNT4, a member of the Wnt signaling pathway.[1][13] This inhibition of the WNT4 pathway contributes to the anti-tumor effects of WYC-209 in gastric cancer models.[1][13]
-
In Liver Cancer: WYC-209 has been found to activate RARα, leading to the inhibition of the SOS2-RAS pathway.
-
In Melanoma: WYC-209 induces the downregulation of cdc42, a small GTPase, which leads to decreased levels of filamentous-actin (F-actin) and reduced cytoskeletal tension, thereby suppressing tumor progression.[14]
Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vivo efficacy of this compound and WYC-209.
References
- 1. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor effect of ascorbic acid, lysine, proline and green tea extract on human colon cancer cell HCT 116 xenografts in nude mice: evaluation of tumor growth and immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 7. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Bioluminescent Hepatic Tumour Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WYC-209 inhibited GC malignant progression by down-regulating WNT4 through RARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ZSH-512 Metabolic Pathways Across Preclinical Species and Humans
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of the novel therapeutic agent ZSH-512 in humans, cynomolgus monkeys (Macaca fascicularis), and Sprague-Dawley rats. The data presented herein is intended to support the selection of appropriate preclinical models and to anticipate human metabolic profiles.
Executive Summary
This compound is an investigational small molecule inhibitor of the XYZ protein kinase. Understanding its metabolic fate is critical for predicting its efficacy, safety, and pharmacokinetic profile. This document outlines the primary metabolic routes of this compound, highlights key interspecies differences, and provides the experimental methodologies used to derive these findings. Significant species-dependent variations were observed, particularly in the contribution of oxidative and conjugative pathways, which has important implications for preclinical toxicity and efficacy studies.
Comparative Metabolic Profile
The metabolism of this compound is primarily hepatic, involving both Phase I and Phase II reactions. The principal metabolic pathways include N-dealkylation and aromatic hydroxylation, followed by glucuronidation.
| Parameter | Human | Cynomolgus Monkey | Rat |
| Primary Metabolizing Enzyme | CYP3A4, UGT1A1 | CYP3A4, UGT2B7 | CYP2C11, UGT1A6 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.2 ± 2.1 | 25.8 ± 3.4 | 45.1 ± 5.9 |
| Major Metabolite(s) | M2 (O-glucuronide) | M1 (N-dealkylated) | M1 (N-dealkylated) |
| % Parent Compound Metabolized (24h) | 85% | 92% | 95% |
| % Formation of M1 (N-dealkylated) | 20% | 45% | 50% |
| % Formation of M2 (O-glucuronide) | 60% | 30% | 15% |
| % Formation of M3 (Hydroxylated) | 5% | 10% | 25% |
Metabolic Pathway Diagrams
The following diagrams illustrate the metabolic transformations of this compound.
Caption: Comparative metabolic pathways of this compound in different species.
Experimental Protocols
The data presented in this guide were generated using the following validated experimental protocols.
-
Objective: To determine the intrinsic clearance and identify major metabolites of this compound.
-
Materials: Pooled liver microsomes (human, cynomolgus monkey, rat), this compound, NADPH regenerating system, potassium phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
A reaction mixture containing liver microsomes (0.5 mg/mL protein), this compound (1 µM), and potassium phosphate buffer was pre-warmed at 37°C.
-
The reaction was initiated by adding the NADPH regenerating system.
-
Aliquots were taken at specified time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Samples were centrifuged to precipitate proteins, and the supernatant was analyzed by LC-MS/MS.
-
-
Data Analysis: The disappearance of the parent compound over time was used to calculate the intrinsic clearance (CLint).
-
Objective: To identify the chemical structures of this compound metabolites.
-
Instrumentation: High-resolution mass spectrometer coupled with a liquid chromatography system.
-
Procedure:
-
Samples from the liver microsome incubation were injected into the LC-MS/MS system.
-
Metabolites were separated using a C18 reverse-phase column with a gradient elution.
-
Mass spectra were acquired in both positive and negative ion modes.
-
Metabolite structures were proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent compound.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow used for the cross-species comparison of this compound metabolism.
Caption: Workflow for cross-species metabolic comparison of this compound.
Conclusion
The metabolic profile of this compound shows significant quantitative differences between humans, cynomolgus monkeys, and rats. While the cynomolgus monkey mirrors the human profile more closely in its reliance on CYP3A4 for oxidative metabolism, it exhibits a higher rate of N-dealkylation. In contrast, rats show a much higher overall clearance rate driven by different enzyme isoforms (CYP2C11) and a different primary metabolite profile. These differences should be carefully considered when designing long-term toxicology studies and predicting human pharmacokinetics. The dominance of UGT1A1-mediated glucuronidation in humans suggests a lower risk of drug-drug interactions involving CYP enzyme inhibition.
A Head-to-Head Examination of ZSH-512 and Other RARγ Agonists in Oncological Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ZSH-512, a novel retinoic acid receptor gamma (RARγ) modulator, with established RARγ agonists BMS-961 and CD-437. This document synthesizes available preclinical data to highlight the distinct mechanisms and potential therapeutic applications of these compounds.
Retinoic acid receptor gamma (RARγ), a nuclear receptor activated by retinoic acid, plays a crucial role in cell differentiation, proliferation, and apoptosis.[1] Its targeted modulation has emerged as a promising strategy in oncology. This guide focuses on this compound, a novel compound with a unique mechanism of action, and compares it with the well-characterized RARγ agonists, BMS-961 and CD-437.
Overview of Compared RARγ Ligands
This compound is a recently identified retinoid derivative that demonstrates potent activity against colorectal cancer stem cells (CSCs).[2] While some commercial suppliers have labeled it as an RARγ inhibitor, primary research indicates that this compound modulates the RARγ-KDM3A axis.[2][3] This action leads to epigenetic reprogramming and the suppression of key stemness-related signaling pathways, including Wnt, Hippo, and Hedgehog.[2] Its efficacy in reducing tumor growth has been shown to be superior to other retinoid analogs like ATRA and WYC-209 in preclinical models.
BMS-961 is a selective RARγ agonist with an EC50 value of 30 nM for RARγ. It displays significantly lower activity at RARβ (EC50 of 1000 nM) and no activity at RARα receptors. Its primary investigated applications are in dermatology, where it influences the proliferation and differentiation of keratinocytes.
CD-437 , also known as AHPN, is another selective RARγ agonist. It is a potent inducer of apoptosis in various cancer cell lines. Interestingly, while CD-437 binds to RARγ, its apoptotic effects in some cancer cells have been reported to be independent of RARγ activation, suggesting a multi-faceted mechanism of action that may also involve the direct inhibition of DNA polymerase α.
Comparative Biological Activity
The following table summarizes the available quantitative data on the biological activity of this compound, BMS-961, and CD-437. Direct head-to-head comparative studies are not yet available in the public domain; therefore, the data is compiled from individual studies.
| Compound | Target | Assay Type | Cell Line/System | Activity Metric | Value | Reference |
| This compound | Colorectal Cancer Stem Cells | Spheroid Formation Assay | HCT116-TRCs | IC50 | 1.0 µM | |
| Spheroid Formation Assay | HT29-TRCs | IC50 | 3.0 µM | |||
| BMS-961 | RARγ | Transactivation Assay | Not Specified | EC50 | 30 nM | |
| RARβ | Transactivation Assay | Not Specified | EC50 | 1000 nM | ||
| RARα | Transactivation Assay | Not Specified | EC50 | No Activity | ||
| CD-437 | Lung Cancer Cells | Growth Inhibition | H460 | IC50 | ~0.5 µM | |
| Lung Cancer Cells | Growth Inhibition | SK-MES-1 | IC50 | ~0.4 µM | ||
| Lung Cancer Cells | Growth Inhibition | A549 | IC50 | ~3 µM | ||
| Melanoma Cells | Growth Inhibition | SK-Mel-23 | IC50 | 0.1 µM |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these three compounds are crucial for understanding their potential therapeutic applications.
This compound exerts its anti-cancer effects through a novel pathway involving the modulation of RARγ and the subsequent downregulation of the histone demethylase KDM3A. This leads to epigenetic changes that suppress multiple signaling pathways essential for cancer stem cell maintenance.
BMS-961 and CD-437 , as classical RARγ agonists, are understood to function through the canonical retinoic acid signaling pathway. Upon binding to RARγ, the receptor-ligand complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. This process leads to the expression of genes involved in cell differentiation and apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of these compounds.
Spheroid Formation Assay (for this compound)
This assay assesses the ability of cancer stem cells to form three-dimensional spheroids, a characteristic of their self-renewal capacity.
-
Cell Seeding: A single-cell suspension of colorectal cancer tumor-repopulating cells (TRCs) is seeded in ultra-low attachment plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: Plates are incubated for a period of 7-14 days to allow for spheroid formation.
-
Analysis: The number and size of spheroids are quantified using imaging software. The IC50 value is calculated as the concentration of the compound that inhibits 50% of spheroid formation compared to a vehicle control.
Transactivation Assay (for BMS-961)
This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the expression of a reporter gene.
-
Cell Transfection: A suitable cell line is co-transfected with an expression vector for the RAR isotype (α, β, or γ) and a reporter plasmid containing a RARE linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with different concentrations of the test compound (e.g., BMS-961).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.
Growth Inhibition/Cytotoxicity Assay (for CD-437)
This assay determines the concentration of a compound required to inhibit the growth of or kill 50% of a cancer cell population (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of CD-437.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the IC50 value.
Conclusion
This compound, BMS-961, and CD-437 all interact with RARγ but exhibit distinct mechanistic profiles and have been investigated in different therapeutic contexts. This compound's unique mechanism of targeting the RARγ-KDM3A axis to suppress cancer stem cell pathways positions it as a promising candidate for further investigation in oncology, particularly in colorectal cancer. BMS-961 is a highly selective RARγ agonist with potential applications in dermatology. CD-437 is a potent inducer of apoptosis with a complex mechanism that may not be solely dependent on RARγ activation. The lack of direct head-to-head studies necessitates that researchers carefully consider the specific experimental context and desired biological outcome when selecting a RARγ modulator for their studies. Further research, including direct comparative efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these compounds.
References
Replicating Tumor Growth Inhibition of ZSH-512: A Comparative Guide
ZSH-512 is a novel synthetic retinoid compound that has demonstrated significant potential in targeting and inhibiting the growth of colorectal cancer (CRC) by specifically acting on cancer stem cells (CSCs).[1][2] Research indicates that this compound outperforms older retinoid analogs and conventional chemotherapy agents in preclinical models by modulating a unique signaling pathway, offering a promising new avenue for advanced CRC treatment.
This guide provides a comprehensive comparison of this compound's tumor growth inhibition effects against other relevant compounds, supported by experimental data and detailed protocols to aid in the replication of these findings.
Comparative Efficacy in Tumor Growth Inhibition
In vivo studies using xenograft models of colorectal cancer have been pivotal in demonstrating the superior efficacy of this compound. The compound has been tested against its precursor, WYC-209, the standard chemotherapy agent 5-fluorouracil (B62378) (5-FU), and another retinoid, all-trans retinoic acid (ATRA).
In Vivo Xenograft Model: HCT116-TRCs
The primary in vivo data for this compound comes from a cell-derived xenograft (CDX) model using tumor-repopulating cells (TRCs) from the HCT116 human colorectal cancer cell line.[1]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 19 | Mean Tumor Weight (g) at Day 19 | Notes |
| Control (DMSO) | 0.1% | ~1000 | ~1.0 | Vehicle control group shows unimpeded tumor growth. |
| This compound | 5 mg/kg | ~200 | ~0.2 | Demonstrated the most substantial reduction in both tumor volume and weight. |
| WYC-209 | 5 mg/kg | ~500 | ~0.5 | Showed moderate efficacy, but was significantly outperformed by this compound.[1] |
| 5-FU | 25 mg/kg | ~750 | ~0.8 | The standard chemotherapy agent showed only modest therapeutic effects in this CSC-driven model.[1] |
In Vitro Patient-Derived Organoids (PDOs)
This compound's potency was further confirmed in 3D patient-derived organoid models, which more closely mimic the complexity of patient tumors.
| Treatment | Concentration | Inhibition Rate (PDO 1) | Inhibition Rate (PDO 2) | Notes |
| This compound | 10 µM | 99.76% | 99.81% | Exhibited potent cytotoxicity and superior performance in reducing organoid size and growth. |
| ATRA | 10 µM | Lower than this compound | Lower than this compound | Outperformed by this compound at a lower concentration (5 µM this compound vs. 10 µM ATRA). |
| WYC-209 | 10 µM | Lower than this compound | Lower than this compound | Less effective than this compound. |
| CPT-11 | 10 µM | Lower than this compound | Lower than this compound | Less effective than this compound. |
| 5-FU | 10 µM | Lower than this compound | Lower than this compound | Less effective than this compound. |
Mechanism of Action: The RARγ-KDM3A Axis
This compound exerts its anti-tumor effects through a distinct mechanism involving epigenetic reprogramming. It selectively targets the retinoic acid receptor gamma (RARγ). This interaction leads to the downregulation of the histone demethylase KDM3A. The suppression of KDM3A broadly inhibits key stemness-related signaling pathways—including Wnt, Hippo, and Hedgehog—that are crucial for the maintenance and proliferation of cancer stem cells. This targeted approach on the RARγ-KDM3A axis is credited for its high efficacy against CRC-CSCs.
Caption: this compound signaling pathway targeting cancer stem cells.
Experimental Protocols
To ensure the reproducibility of the tumor growth inhibition results, the following methodologies are provided based on the published research.
Cell-Derived Xenograft (CDX) Model
-
Cell Culture: HCT116 human colorectal cancer cells are cultured to isolate tumor-repopulating cells (HCT116-TRCs), which are enriched for cancer stem cell properties.
-
Animal Model: 6 to 8-week-old male BALB/c nude mice are used for the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of HCT116-TRCs is injected subcutaneously into the upper right back of each mouse.
-
Tumor Growth and Group Randomization: Tumors are allowed to grow for a period of 7 days. Once tumors are established, mice are randomized into treatment and control groups (typically n=8-10 per group).
-
Treatment Administration:
-
This compound (5 mg/kg): Administered via intraperitoneal (i.p.) injection.
-
WYC-209 (5 mg/kg): Administered via i.p. injection.
-
5-FU (25 mg/kg): Administered via i.p. injection.
-
Control (0.1% DMSO): Administered via i.p. injection.
-
Injections are given every 2 days for a total of 12 days.
-
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: On day 19 (or as defined by the protocol), mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and stem cell markers (CD133).
Caption: In vivo xenograft experimental workflow.
Conclusion
The available data strongly support this compound as a highly effective inhibitor of colorectal cancer tumor growth, particularly in models driven by cancer stem cells. Its performance is demonstrably superior to that of its precursor WYC-209 and the conventional chemotherapeutic 5-FU. The unique mechanism of action, involving the targeted suppression of the RARγ-KDM3A axis, distinguishes it from other retinoids like ATRA and provides a clear biological rationale for its potent anti-CSC activity. The detailed protocols provided herein offer a solid foundation for researchers aiming to replicate and build upon these significant findings.
References
Comparative Safety Analysis of ZSH-512 Against Other Retinoids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the safety profile of the novel retinoid ZSH-512 against other well-established retinoids. The information is intended to assist researchers and drug development professionals in evaluating the relative safety of this new compound. All quantitative data is summarized in tables, and detailed experimental methodologies for key safety assessment studies are provided.
Overview of Retinoid Safety Profiles
Retinoids, a class of compounds derived from vitamin A, are widely used in dermatology and oncology.[1][2] However, their use can be associated with a range of adverse effects, including skin irritation, teratogenicity, and systemic toxicity.[2][3] this compound is a novel retinoid with demonstrated efficacy against colorectal cancer stem cells.[4] Preliminary in-vivo studies suggest a favorable safety profile for this compound, with no significant weight loss or adverse effects on the heart, liver, lung, and kidney tissues in mouse models.[4] This guide places these findings in the context of the known safety profiles of other commonly used retinoids.
Comparative Tables of Retinoid Safety Data
The following tables summarize key safety data for this compound and other retinoids based on preclinical and clinical findings.
Table 1: Topical Irritation Potential
| Retinoid | Primary Irritation Index (PII) in Rabbits | Common Clinical Manifestations | Notes |
| This compound | Data not available | Data not available | Preclinical studies focused on systemic administration for oncology indications.[4] |
| Tretinoin | Mild to Moderate[5] | Erythema, scaling, burning, pruritus ("retinoid dermatitis")[6][7] | Irritation is a common reason for non-compliance.[2] |
| Isotretinoin (topical) | Mild | Erythema, dryness | Generally considered less irritating than tretinoin.[2] |
| Adapalene | Mild | Dryness, scaling, erythema | Generally better tolerated than tretinoin.[1] |
| Tazarotene | Moderate to Severe | Erythema, peeling, burning | Often considered the most irritating topical retinoid.[2] |
Table 2: Systemic Toxicity (Animal Models)
| Retinoid | Animal Model | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| This compound | Mouse (CRC-PDX model) | No significant weight loss; no adverse effects on heart, liver, lung, and kidney tissues.[4] | Not explicitly stated, but high tolerance observed at therapeutic doses.[4] |
| Tretinoin (oral) | Rat | Liver and lipid alterations, skin and bone toxicity.[3] | ~1 mg/kg/day |
| Isotretinoin (oral) | Rat | Similar to tretinoin, with potential for hyperlipidemia. | ~0.5 mg/kg/day |
| Acitretin (oral) | Rat | Hepatotoxicity, hyperlipidemia, bone changes. | ~0.5 mg/kg/day |
Table 3: Teratogenic Potential
| Retinoid | In Vitro Assay (e.g., Rat WEC) | In Vivo Teratogenicity (Animal Models) | Human Teratogenicity |
| This compound | Data not available | Data not available | Unknown |
| Tretinoin (oral) | Teratogenic at low concentrations[8] | Teratogenic in multiple species[9] | Confirmed teratogen |
| Isotretinoin (oral) | Highly teratogenic[8] | Potent teratogen in multiple species[9] | Confirmed potent teratogen |
| Adapalene (topical) | Low teratogenic potential | Low risk at therapeutic doses | Generally considered safe in pregnancy, but caution advised. |
| Tazarotene (topical) | Teratogenic | Teratogenic at high systemic exposure | Contraindicated in pregnancy |
Experimental Protocols for Key Safety Studies
Detailed methodologies are crucial for the interpretation and comparison of safety data. Below are representative protocols for key preclinical safety assessments for retinoids.
3.1. Primary Dermal Irritation Study (Rabbit Model)
-
Objective: To assess the potential of a test substance to cause skin irritation.
-
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Test Substance Application: A small amount (e.g., 0.5 g) of the test retinoid formulation is applied to a shaved area of the back. The site may be occluded with a gauze patch.
-
Exposure Duration: The substance is left in place for a specified period, typically 4 hours.
-
Observation: The application site is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored on a scale (e.g., Draize scale), and a Primary Irritation Index (PII) is calculated.
-
-
Relevance: This test provides a standardized measure of the irritant properties of a topically applied substance.[5]
3.2. In Vitro Teratogenicity Assessment (Rat Whole Embryo Culture)
-
Objective: To evaluate the potential of a substance to cause developmental abnormalities in a developing embryo.
-
Methodology:
-
Embryo Collection: Rat embryos are explanted at a specific gestational day (e.g., GD10) during early organogenesis.[10]
-
Culture: The embryos are cultured in serum containing various concentrations of the test retinoid for 48 hours.[8][11]
-
Assessment: At the end of the culture period, the embryos are examined for dysmorphogenesis, and various developmental endpoints are scored.[10]
-
Data Analysis: The concentration of the retinoid that causes abnormalities in 50% of the embryos (EC50) is determined.
-
-
Relevance: This in vitro model is a useful tool for the preliminary screening of the teratogenic potential of retinoids.[11]
3.3. Systemic Toxicity Study in Rodents
-
Objective: To determine the potential adverse effects of a substance on the whole organism after repeated administration.
-
Methodology:
-
Animal Model: Rats or mice are commonly used.
-
Dosing: The retinoid is administered daily (e.g., via oral gavage) at multiple dose levels for a specified duration (e.g., 28 or 90 days).
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined histopathologically.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
-
Relevance: This study provides crucial information on the systemic safety profile of a new chemical entity.
Visualizing Experimental Workflows and Pathways
Diagram 1: Workflow for Preclinical Safety Assessment of a Novel Retinoid
Caption: Preclinical safety assessment workflow for a new retinoid.
Diagram 2: Retinoid Signaling Pathway and Potential for Toxicity
Caption: Retinoid signaling pathway leading to therapeutic and toxic effects.
Conclusion
The preliminary safety data for this compound are promising, suggesting a favorable systemic safety profile in animal models relevant to its intended oncological use.[4] However, a comprehensive safety evaluation, particularly concerning topical application and teratogenic potential, is necessary to fully characterize its safety profile relative to other retinoids. The experimental frameworks provided in this guide offer a basis for conducting such comparative studies. As research on this compound progresses, a more complete understanding of its safety and therapeutic window will emerge, guiding its potential clinical development.
References
- 1. vetteddermlab.com [vetteddermlab.com]
- 2. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel cancer stem cell-targeted retinoid this compound impedes colorectal cancer progress via KDM3A-mediated epigenetic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Evaluation and Anti-wrinkle Effects of Retinoids on Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In-vitro teratogenicity of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tretinoin: a review of the nonclinical developmental toxicology experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Teratogenicity of arotinoids (retinoids) in the rat whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
